molecular formula C7H10N2O2 B049183 Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate CAS No. 113465-94-4

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate

Cat. No.: B049183
CAS No.: 113465-94-4
M. Wt: 154.17 g/mol
InChI Key: PZOBTOSWLVLRRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate is a high-purity chemical intermediate of significant interest in medicinal chemistry and heterocyclic compound research. Its core structure features a 5-methyl-1H-pyrazole ring, a privileged scaffold known for its diverse biological activities, linked to a synthetically versatile methyl ester group via an acetamide bridge. The primary research value of this compound lies in its utility as a key building block for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical agents. Researchers leverage this ester in nucleophilic substitution and condensation reactions, as the ester moiety can be readily hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to amides and hydrazides, enabling rapid diversification of the molecular structure. Its applications are prominent in constructing libraries of compounds for screening against various biological targets, such as kinase inhibitors, cannabinoid receptor ligands, and anti-inflammatory agents, where the pyrazole core often acts as a critical pharmacophore. The mechanism of action for any resulting bioactive molecule is highly target-dependent, but the pyrazole ring system itself is frequently implicated in forming key hydrogen bond interactions within enzyme active sites. This reagent provides researchers with a critical starting point for exploring structure-activity relationships (SAR) and optimizing the potency and selectivity of novel therapeutic candidates in early-stage drug discovery programs.

Properties

IUPAC Name

methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-3-6(9-8-5)4-7(10)11-2/h3H,4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOBTOSWLVLRRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse and well-documented biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the known chemical properties, a putative synthesis protocol, and a discussion of the potential biological significance of this compound, compiled from available chemical literature and supplier information. While specific experimental data for this particular compound is limited, this guide aims to provide a foundational understanding for researchers and drug development professionals.

Chemical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 113465-94-4. Its chemical structure consists of a pyrazole ring substituted with a methyl group at the 5-position and a methyl acetate group at the 3-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 113465-94-4[1][2][3]
Molecular Formula C₇H₁₀N₂O₂[1][2][3]
Molecular Weight 154.17 g/mol [1][2][3]
Purity ≥97%[4]
Physical State Not specified (likely solid or oil)Inferred
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on general methods for the synthesis of pyrazole derivatives, a plausible synthetic route can be proposed. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Putative Synthetic Pathway

A potential synthesis could involve the reaction of a β-keto ester with hydrazine hydrate, followed by esterification. A general scheme for the synthesis of pyrazole-3-acetic acid esters is outlined below.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Esterification Dicarbonyl β-Keto Ester (e.g., Diethyl 3-oxopentanedioate) Pyrazole_Acid 5-Methyl-1H-pyrazole-3-carboxylic acid Dicarbonyl->Pyrazole_Acid Condensation Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole_Acid Pyrazole_Acid_2 5-Methyl-1H-pyrazole-3-acetic acid intermediate Pyrazole_Acid->Pyrazole_Acid_2 Further functionalization Target_Molecule This compound Pyrazole_Acid_2->Target_Molecule Acid-catalyzed esterification Methanol Methanol (CH3OH) Methanol->Target_Molecule

Caption: Putative two-step synthesis of the target molecule.

General Experimental Protocol for Pyrazole Synthesis

The following is a generalized protocol based on the synthesis of similar pyrazole derivatives and should be adapted and optimized for the specific target molecule.

Materials:

  • A suitable β-keto ester (e.g., a derivative of acetoacetic ester)

  • Hydrazine hydrate

  • Ethanol or acetic acid (as solvent)

  • Methanol

  • Sulfuric acid (catalyst for esterification)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvents for extraction (e.g., ethyl acetate)

Procedure:

Step 1: Synthesis of the Pyrazole Core

  • Dissolve the β-keto ester in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Add hydrazine hydrate dropwise to the solution, while stirring. The reaction may be exothermic.

  • After the addition is complete, reflux the mixture for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrazole intermediate.

  • Purify the intermediate by recrystallization or column chromatography.

Step 2: Esterification

  • Dissolve the pyrazole acetic acid intermediate in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the final product, this compound, by column chromatography.

G start Start reactants β-Keto Ester + Hydrazine Hydrate start->reactants reflux Reflux in Solvent (e.g., Ethanol) reactants->reflux workup1 Workup: - Cool - Precipitate/Extract - Wash & Dry reflux->workup1 intermediate Crude Pyrazole Intermediate workup1->intermediate purify1 Purification (Recrystallization or Chromatography) intermediate->purify1 esterification Esterification: - Methanol - Acid Catalyst - Reflux purify1->esterification workup2 Workup: - Neutralize - Extract - Wash & Dry esterification->workup2 product Crude this compound workup2->product purify2 Final Purification (Column Chromatography) product->purify2 final_product Pure Product purify2->final_product

Caption: General experimental workflow for pyrazole synthesis.

Spectroscopic Analysis (Predicted)

While experimental spectroscopic data for this compound is not available, predictions can be made based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Singlet for the methyl group on the pyrazole ring (~2.2-2.4 ppm).- Singlet for the methylene protons of the acetate group (~3.6-3.8 ppm).- Singlet for the methyl ester protons (~3.7 ppm).- Singlet for the proton on the pyrazole ring (~6.0-6.2 ppm).- Broad singlet for the N-H proton of the pyrazole ring.
¹³C NMR - Signal for the pyrazole methyl carbon (~10-15 ppm).- Signal for the methylene carbon (~30-35 ppm).- Signal for the ester methyl carbon (~52 ppm).- Signals for the pyrazole ring carbons (~100-150 ppm).- Signal for the ester carbonyl carbon (~170 ppm).
Mass Spec (EI) - Molecular ion peak (M⁺) at m/z = 154.
IR - N-H stretching band (~3200-3400 cm⁻¹).- C=O stretching band of the ester (~1735 cm⁻¹).- C=N and C=C stretching bands of the pyrazole ring (~1500-1600 cm⁻¹).

Potential Biological Activity and Signaling Pathways

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities. These activities are often attributed to the ability of the pyrazole ring system to act as a bioisostere for other functional groups and to participate in various non-covalent interactions with biological targets.

General Biological Activities of Pyrazole Derivatives
  • Anti-inflammatory: Many pyrazole-containing compounds are known to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

  • Antimicrobial: Pyrazole derivatives have shown activity against a variety of bacterial and fungal strains.

  • Anticancer: Some pyrazoles have demonstrated cytotoxic effects on cancer cell lines through various mechanisms, including the inhibition of kinases.

  • Analgesic: The analgesic properties of some pyrazoles are linked to their anti-inflammatory effects.

Potential Involvement in Signaling Pathways

Given the known activities of pyrazole derivatives, this compound could potentially modulate various signaling pathways. However, without specific experimental data, any proposed mechanism remains speculative.

G cluster_inflammation Potential Anti-inflammatory Pathway cluster_cancer Potential Anticancer Pathway Pyrazole_Compound This compound COX_Enzymes COX-1 / COX-2 Pyrazole_Compound->COX_Enzymes Inhibition? Kinases Protein Kinases Pyrazole_Compound->Kinases Inhibition? Prostaglandins Prostaglandin Synthesis COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Cell_Signaling Cell Proliferation & Survival Kinases->Cell_Signaling Apoptosis Apoptosis Cell_Signaling->Apoptosis

Caption: Hypothetical signaling pathways modulated by pyrazoles.

Conclusion and Future Directions

This compound is a pyrazole derivative with potential for biological activity based on the established pharmacology of this class of compounds. This technical guide has provided an overview of its basic chemical properties and a putative synthetic route. However, a significant lack of experimental data for this specific molecule necessitates further research.

Future work should focus on:

  • The development and optimization of a reliable synthetic protocol.

  • Thorough characterization of the compound, including the determination of its physicochemical properties and acquisition of detailed spectroscopic data.

  • Screening for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

  • If promising activity is identified, further studies to elucidate the mechanism of action and its effects on relevant signaling pathways will be crucial for its potential development as a therapeutic agent.

This foundational guide serves as a starting point for researchers interested in exploring the chemical and biological landscape of this compound.

References

An In-depth Technical Guide to the Synthesis of Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate understanding and replication.

Introduction

Pyrazole derivatives are a cornerstone in the development of pharmaceuticals, exhibiting a wide range of biological activities. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules. Its structural motif, featuring a substituted pyrazole ring with a reactive ester functional group, allows for diverse chemical modifications. This guide outlines a reliable and well-documented two-step synthetic approach, as well as a plausible one-step alternative based on the classical Knorr pyrazole synthesis.

Synthetic Pathways

Two primary synthetic strategies are presented for the preparation of this compound.

  • Route 1: Two-Step Synthesis via Carboxylic Acid Intermediate. This is the most documented and reliable method, involving the initial synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid, followed by its esterification.

The following sections will provide detailed experimental protocols for the two-step synthesis.

Experimental Protocols: Two-Step Synthesis

This synthetic route is divided into two main stages: the preparation of the carboxylic acid intermediate and its subsequent esterification.

Step 1: Synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid

Two effective methods for the synthesis of this key intermediate are provided below.

This method utilizes the selective oxidation of one methyl group of the readily available 3,5-dimethyl-1H-pyrazole.

Experimental Protocol:

  • Dissolve 3,5-dimethyl-1H-pyrazole (0.818 mol, 78.5 g) in 700 mL of water and heat the solution to 70°C.[1]

  • Slowly add potassium permanganate (3.271 mol, 517 g) to the solution, ensuring the reaction temperature does not exceed 90°C.[1]

  • After the addition is complete, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the manganese dioxide (MnO₂) precipitate and wash the solid with distilled water.

  • Combine the filtrates and acidify to pH 2 with dilute aqueous hydrochloric acid.

  • Allow the solution to stand overnight to facilitate precipitation.

  • Collect the precipitate of 3,5-pyrazoledicarboxylic acid by filtration.

  • Neutralize the remaining aqueous filtrate to pH 5-6 to precipitate the desired product.

  • Collect the white crystalline product, 5-methyl-1H-pyrazole-3-carboxylic acid, by filtration and wash with distilled water.

Quantitative Data:

ParameterValueReference
Yield18% (18.1 g)[1]
Melting Point210-211°C[1]

This method involves the saponification of the corresponding ethyl ester.

Experimental Protocol:

  • To a solution of ethyl 5-methyl-1H-pyrazole-3-carboxylate (32.0 mmol, 4.94 g) in 80 mL of absolute ethanol, add sodium hydroxide (160 mmol, 6.4 g).[1]

  • Heat the mixture at reflux for 1 hour.[1]

  • Cool the reaction mixture to 20°C.

  • Acidify the mixture with 2 M aqueous HCl (85 mL, 170 mmol) and then adjust the pH to 3 with 2 M aqueous NaOH.[1]

  • Extract the product with ethyl acetate (200 mL).

  • Wash the organic phase with saturated aqueous NaCl solution (50 mL) and concentrate under reduced pressure to obtain the title compound as a white solid.

Quantitative Data:

ParameterValueReference
Yield88% (3.54 g)[1]
Step 2: Esterification of 5-methyl-1H-pyrazole-3-carboxylic acid

This final step involves a Fischer esterification to yield the target molecule.

Experimental Protocol (General Fischer Esterification):

  • Suspend 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in methanol (typically used in large excess as the solvent).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or tosic acid).[2]

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

Quantitative Data:

While a specific yield for this reaction was not found in the search results, Fischer esterifications typically proceed in good to excellent yields, often exceeding 80-90%, depending on the specific substrate and reaction conditions.

Proposed One-Step Synthesis: Knorr Pyrazole Synthesis

A plausible, more direct route to this compound is through a Knorr-type pyrazole synthesis. This would involve the condensation of a hydrazine with a suitable β-dicarbonyl compound. The logical precursor for this reaction would be dimethyl 3-oxopentanedioate (dimethyl acetonedicarboxylate).

Proposed Reaction Scheme:

The reaction would proceed via the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to form the pyrazole ring. The regioselectivity of the initial nucleophilic attack of hydrazine on the unsymmetrical dicarbonyl compound would be a critical factor in determining the final product distribution.

While this one-step approach is chemically reasonable, a detailed and optimized experimental protocol for this specific transformation was not identified in the literature search. Researchers interested in this route would need to perform reaction development and optimization studies.

Visualizations

Diagrams of Synthetic Pathways

Two_Step_Synthesis cluster_step1 Step 1: Synthesis of Carboxylic Acid cluster_step2 Step 2: Esterification 3,5-dimethylpyrazole 3,5-dimethyl-1H-pyrazole carboxylic_acid 5-methyl-1H-pyrazole-3-carboxylic acid 3,5-dimethylpyrazole->carboxylic_acid KMnO4, H2O, 70-90°C target_ester This compound carboxylic_acid->target_ester Methanol, H+ catalyst, Reflux ethyl_ester_intermediate Ethyl 5-methyl-1H-pyrazole-3-carboxylate ethyl_ester_intermediate->carboxylic_acid NaOH, EtOH, Reflux

Caption: Two-step synthesis of this compound.

Knorr_Synthesis dicarbonyl Dimethyl 3-oxopentanedioate target_ester This compound dicarbonyl->target_ester hydrazine Hydrazine hydrazine->target_ester

Caption: Proposed one-step Knorr synthesis of the target compound.

Conclusion

This technical guide has outlined a robust and well-documented two-step synthesis for this compound, providing detailed experimental protocols and quantitative data. Additionally, a plausible one-step alternative has been proposed to encourage further research and process optimization. The provided information is intended to be a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling the efficient and reliable preparation of this important heterocyclic building block.

References

An In-Depth Technical Guide to Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate (CAS: 113465-94-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate, with CAS number 113465-94-4, is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a plausible synthesis protocol, and predicted spectroscopic data. While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates information from closely related analogues and established chemical principles to provide a valuable resource for researchers. The potential applications of this compound as an intermediate in the synthesis of bioactive molecules are also discussed.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This information is critical for its handling, characterization, and use in experimental settings.

PropertyValue
CAS Number 113465-94-4
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
IUPAC Name This compound
Canonical SMILES CC1=CC(=NN1)CC(=O)OC
Physical Form Predicted to be a solid or oil at room temperature.
Solubility Expected to be soluble in organic solvents such as methanol, ethanol, DMSO, and dichloromethane.
Boiling Point Not available
Melting Point Not available

Synthesis Methodology

A likely synthetic route would involve the cyclocondensation of a γ-keto-β-ester, specifically a derivative of acetoacetic ester, with hydrazine hydrate.

Proposed Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 4-acetylacetoacetate (or a similar β-dicarbonyl compound)

  • Hydrazine hydrate

  • Ethanol (or another suitable alcohol as solvent)

  • Glacial acetic acid (as a catalyst)

  • Sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Ethyl acetate (for extraction)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-acetylacetoacetate (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A slight exotherm may be observed.

  • Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture. Heat the mixture to reflux and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Materials: - Methyl 4-acetylacetoacetate - Hydrazine Hydrate Reaction Cyclocondensation Reaction Solvent: Ethanol Catalyst: Acetic Acid Heat (Reflux) Start->Reaction Workup Aqueous Workup - Quench with Water - Extraction with Ethyl Acetate Reaction->Workup Purification Purification - Silica Gel Column Chromatography Workup->Purification Product This compound Purification->Product

A plausible workflow for the synthesis of the target compound.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, the following data are predicted based on its chemical structure and known spectral data of analogous pyrazole derivatives.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 11.0 - 12.0br s1HN-H
~ 6.0s1HPyrazole C4-H
~ 3.7s3HO-CH₃
~ 3.6s2HCH₂
~ 2.3s3HPyrazole C5-CH₃
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~ 172.0C=O (ester)
~ 150.0Pyrazole C5
~ 145.0Pyrazole C3
~ 105.0Pyrazole C4
~ 52.0O-CH₃
~ 30.0CH₂
~ 11.0Pyrazole C5-CH₃
Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
~ 3200-3400N-H stretch
~ 2950-3000C-H stretch (aliphatic)
~ 1735C=O stretch (ester)
~ 1550-1600C=N and C=C stretch (pyrazole ring)
~ 1150-1250C-O stretch (ester)
Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): m/z = 154.07 (for C₇H₁₀N₂O₂)

  • Common Fragmentation Patterns: Loss of the methoxy group (-OCH₃, m/z = 31) and the carbomethoxy group (-COOCH₃, m/z = 59).

Potential Applications in Drug Discovery

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide array of therapeutic applications. While the biological activity of this compound itself has not been reported, its structure suggests it could serve as a valuable intermediate for the synthesis of more complex, biologically active molecules.

Potential therapeutic areas where derivatives of this compound could be explored include:

  • Anti-inflammatory Agents: Many pyrazole-containing compounds, such as celecoxib, are potent and selective COX-2 inhibitors.

  • Anticancer Agents: Pyrazole derivatives have been shown to inhibit various kinases and other targets relevant to cancer progression.

  • Antimicrobial Agents: The pyrazole nucleus is found in compounds with antibacterial and antifungal properties.

  • Neurological Disorders: Pyrazole derivatives have been investigated for their activity on various CNS targets.

The acetate moiety of this compound provides a convenient handle for further chemical modifications, such as amide bond formation, to generate libraries of compounds for biological screening.

Hypothetical Signaling Pathway Modulation

Given the prevalence of pyrazole derivatives as kinase inhibitors in oncology, a hypothetical signaling pathway that could be targeted by derivatives of this compound is the Receptor Tyrosine Kinase (RTK) pathway, which is often dysregulated in cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation Ligand Growth Factor Ligand->RTK Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation Inhibitor Potential Pyrazole Derivative Inhibitor Inhibitor->RAF Inhibition

Hypothetical inhibition of the MAPK/ERK pathway by a pyrazole derivative.

This diagram illustrates how a hypothetical bioactive derivative of this compound could act as a kinase inhibitor, for instance, targeting RAF within the MAPK/ERK signaling cascade, thereby blocking downstream signaling that leads to cell proliferation and survival.

Conclusion

This compound is a pyrazole derivative with potential as a versatile building block in medicinal chemistry. While specific experimental data for this compound is scarce, this guide provides a foundational understanding of its properties, a plausible synthetic route, and predicted spectroscopic data based on established chemical principles. The known biological activities of the pyrazole scaffold suggest that derivatives of this compound could be valuable in the development of new therapeutic agents for a range of diseases. Further research is warranted to synthesize and characterize this compound and to explore the biological activities of its derivatives.

The Diverse Biological Activities of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole derivatives, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry.[1][2] Their versatile scaffold allows for a broad range of chemical modifications, leading to a rich diversity of pharmacological activities. This has made the pyrazole nucleus a "privileged structure" in drug discovery, with numerous derivatives being investigated and developed for a wide array of therapeutic applications.[3] Pyrazole-based compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral agents.[1][4] This technical guide provides an in-depth overview of the biological activities of pyrazole derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers and drug development professionals in this dynamic field.

Quantitative Data: A Comparative Overview of Biological Activities

The following tables summarize the biological activities of various pyrazole derivatives, providing a comparative analysis of their potency across different therapeutic areas.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Target/MechanismReference
Polysubstituted pyrazole derivativeHepG2 (Hepatocellular Carcinoma)2DNA binding[5]
Indole-pyrazole hybrid (Compound 33)HCT116 (Colon Carcinoma)< 23.7CDK2 Inhibition (IC50 = 0.074 µM)[5]
Indole-pyrazole hybrid (Compound 34)HCT116 (Colon Carcinoma)< 23.7CDK2 Inhibition (IC50 = 0.095 µM)[5]
Pyrazole carbaldehyde derivative (Compound 43)MCF7 (Breast Cancer)0.25PI3 Kinase Inhibition[5]
Pyrazolone-pyrazole derivative (Compound 27)MCF7 (Breast Cancer)16.50VEGFR-2 Inhibition (IC50 = 828.23 nM)[5]
1,3,4-Triarylpyrazole (Compound 6)Multiple Cancer Cell Lines-Multi-kinase inhibitor (AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ)[6]
Pyrazole-containing imide derivative (161a)A-549 (Lung Cancer)4.91Not specified[7]
Pyrazole-containing imide derivative (161b)A-549 (Lung Cancer)3.22Not specified[7]
Aryldiazo pyrazole derivativeHCT-116 (Colorectal Carcinoma)4.2Xanthine Oxidase Inhibition[8]

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Compound/DerivativeAssayIC50 (µM) / % InhibitionTargetReference
3-(Trifluoromethyl)-5-arylpyrazoleCOX-2 Inhibition0.02COX-2[9]
3-(Trifluoromethyl)-5-arylpyrazoleCOX-1 Inhibition4.5COX-1[9]
3,5-DiarylpyrazoleCOX-2 Inhibition0.01COX-2[9]
Pyrazole-thiazole hybridCOX-2 Inhibition0.03COX-2[9]
Pyrazole-thiazole hybrid5-LOX Inhibition0.125-LOX[9]
Pyrazolo-pyrimidineCOX-2 Inhibition0.015COX-2[9]
Pyrazole derivative (N5)Carrageenan-induced paw edemaMore potent than CelecoxibCOX-2 (Selectivity Index: 47.979)[10]
Pyrazole derivative (N7)Cotton granuloma testMore potent than CelecoxibNot specified[10]

Table 3: Antimicrobial Activity of Pyrazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Imidazothiadiazole-pyrazole hybrid (21c)Multi-drug resistant bacteria0.25[11]
Imidazothiadiazole-pyrazole hybrid (23h)Multi-drug resistant bacteria0.25[11]
Pyrazole derivative (3)Escherichia coli0.25[12]
Pyrazole derivative (4)Streptococcus epidermidis0.25[12]
Pyrazole derivative (2)Aspergillus niger1[12]

Table 4: Anticonvulsant and Antiviral Activities of Pyrazole Derivatives

Compound/DerivativeBiological ActivityModel/AssayResultsReference
Pyrazole derivative (7h)AnticonvulsantMaximal electroshock seizure & s.c. pentylenetetrazole assays in miceMost potent anticonvulsant in the series[13]
Pyrazolone derivative (11b)AnticonvulsantPTZ-induced seizures in miceRemarkable protective effect[14][15]
Hydrazone derivative (6)Antiviral (Newcastle Disease Virus)Haemagglutination inhibition100% protection[16]
Thiazolidinedione derivative (9)Antiviral (Newcastle Disease Virus)Haemagglutination inhibition100% protection[16]
Pyrazolopyrimidine derivative (7)Antiviral (Newcastle Disease Virus)Haemagglutination inhibition95% protection[16]
N-acetyl 4,5-dihydropyrazole (7)Antiviral (Vaccinia Virus)Plaque reduction assay in HEL cell culturesEC50 = 7 µg/ml[17]

Experimental Protocols: Methodologies for Biological Evaluation

This section provides detailed protocols for key experiments used to assess the biological activities of pyrazole derivatives.

Anticancer Activity: MTT Cytotoxicity Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Materials:

  • 96-well sterile plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Pyrazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[18]

  • MTT Addition: After incubation, add 20-28 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[1][12]

  • Formazan Solubilization: Carefully remove the medium and add 130-150 µL of DMSO to each well to dissolve the formazan crystals.[1][12]

  • Absorbance Measurement: Shake the plates for 10-15 minutes and measure the absorbance at 492 nm or 570 nm using a microplate reader.[1][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Materials:

  • Sterile Petri dishes

  • Muller-Hinton Agar or Potato Dextrose Agar

  • Bacterial and fungal strains

  • Sterile cork borer or pipette tips

  • Pyrazole derivative solution

  • Standard antibiotic/antifungal (e.g., Ampicillin, Fluconazole)

  • DMSO (solvent control)

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes.

  • Inoculation: Inoculate the agar surface by spreading a standardized microbial inoculum over the entire surface.[19]

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[19]

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the pyrazole derivative solution (at a concentration of 100 µg/mL in DMSO) into the wells.[20] Also, add the standard antibiotic/antifungal and DMSO as positive and negative controls, respectively.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 3-5 days for fungi.[20]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.

Materials:

  • Wistar or Sprague-Dawley rats

  • 1% Carrageenan solution in saline

  • Pyrazole derivative suspension

  • Standard anti-inflammatory drug (e.g., Indomethacin, Celecoxib)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Compound Administration: Administer the pyrazole derivative or the standard drug intraperitoneally or orally to the animals 30 minutes before carrageenan injection.[21]

  • Induction of Edema: Inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[21]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[21]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

This model is used to screen for compounds with potential anticonvulsant activity.

Materials:

  • Swiss albino mice

  • Pentylenetetrazole (PTZ) solution

  • Pyrazole derivative solution

  • Standard anticonvulsant drug (e.g., Phenobarbital, Diazepam)

Procedure:

  • Animal Grouping: Divide the animals into control, standard, and test groups.

  • Compound Administration: Administer the pyrazole derivative or standard drug intraperitoneally 30-60 minutes before PTZ administration.[22]

  • PTZ Injection: Inject a convulsive dose of PTZ (e.g., 60-85 mg/kg, i.p. or s.c.) to induce seizures.[22]

  • Observation: Immediately after PTZ injection, observe the animals for 30 minutes for the onset and severity of seizures (e.g., myoclonic jerks, clonus, tonic-clonic seizures).[8][23]

  • Data Analysis: Record the latency to the first seizure and the seizure severity score. Compare the results of the test groups with the control group to determine the anticonvulsant activity.

Antiviral Activity: Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the replication of a virus.

Materials:

  • Host cell line (e.g., Vero E6 cells)

  • Virus stock

  • Complete culture medium

  • Pyrazole derivative solution

  • Agarose overlay

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates and grow to form a confluent monolayer.

  • Infection: Infect the cell monolayers with a known dilution of the virus for 1 hour at 37°C.[24]

  • Compound Treatment: After infection, wash the cells and overlay them with a medium containing agarose and different concentrations of the pyrazole derivative.

  • Incubation: Incubate the plates for 72 hours at 37°C to allow for plaque formation.[24]

  • Staining: Fix and stain the cells with crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by pyrazole derivatives and a typical experimental workflow.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Pyrazole Pyrazole Derivative Pyrazole->VEGFR2 Inhibits ATP Binding PKC PKC PLCg->PKC Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Cell Proliferation, Migration, Survival PKC->Angiogenesis Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

VEGFR-2 signaling pathway and inhibition by pyrazole derivatives.

NFkB_Signaling_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Transcription Pyrazole Pyrazole Derivative Pyrazole->IKK Inhibits

NF-κB signaling pathway in inflammation and its inhibition.

COX2_Inhibition_Mechanism ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Converts Inflammation Pain & Inflammation Prostaglandins->Inflammation Mediates Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selectively Inhibits

Mechanism of selective COX-2 inhibition by Celecoxib.

Experimental_Workflow_Anticancer Start Synthesized Pyrazole Derivative InVitro In Vitro Cytotoxicity (MTT Assay) Start->InVitro Active Active? InVitro->Active Mechanism Mechanism of Action Studies (e.g., Kinase Assay, Apoptosis Assay) Active->Mechanism Yes Inactive Inactive/Toxic Active->Inactive No InVivo In Vivo Efficacy (Xenograft Model) Mechanism->InVivo Lead Lead Compound Optimization InVivo->Lead

A typical workflow for the preclinical evaluation of anticancer pyrazole derivatives.

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry, yielding compounds with a remarkable breadth of biological activities. This guide has provided a comprehensive overview of the current state of pyrazole derivative research, including quantitative data on their efficacy, detailed protocols for their evaluation, and visual representations of their mechanisms of action. For researchers and drug development professionals, a thorough understanding of these aspects is crucial for the rational design and development of novel, potent, and selective pyrazole-based therapeutics. The versatility of the pyrazole ring, coupled with advancements in synthetic chemistry and biological screening, ensures that this important class of heterocyclic compounds will remain at the forefront of drug discovery for years to come.

References

Technical Guide: Physicochemical Properties and Synthetic Approaches for Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth overview of the molecular characteristics of Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate, alongside a generalized experimental workflow for the synthesis of related pyrazole derivatives.

Quantitative Physicochemical Data

This compound is a heterocyclic compound belonging to the pyrazole class. The following table summarizes its key quantitative properties.

PropertyValueSource
Molecular Weight 154.17 g/mol [1][2]
Molecular Formula C₇H₁₀N₂O₂[1][2]
CAS Number 113465-94-4[1][2]
Purity ≥97%[2]

Experimental Protocol: General Synthesis of Substituted Pyrazoles

The synthesis of pyrazole derivatives often involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. The following protocol is a generalized method based on common synthetic strategies for creating pyrazole rings, which can be adapted for the synthesis of this compound and its analogs.

Objective: To synthesize a substituted pyrazole ring via condensation and cyclization.

Materials:

  • A suitable ethyl ester starting material (e.g., a β-ketoester).

  • A substituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine).

  • Acetonitrile.

  • n-Butyllithium (n-BuLi).

  • Anhydrous Tetrahydrofuran (THF).

  • Glacial Acetic Acid (AcOH).

  • Ethanol (EtOH).

  • Sodium Bicarbonate (NaHCO₃) solution (saturated).

  • Sodium Chloride (NaCl) solution (saturated).

  • Ethyl Acetate (EtOAc).

  • Anhydrous Magnesium Sulfate (MgSO₄).

Procedure:

  • Preparation of the Diketone Intermediate:

    • Dissolve the starting ethyl ester in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi) to the solution, followed by the dropwise addition of acetonitrile.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Quench the reaction by carefully adding water.

  • Cyclization Reaction:

    • To the resulting intermediate solution, add the substituted hydrazine derivative.

    • Add glacial acetic acid and ethanol to the mixture to facilitate the cyclization reaction under acidic conditions.[3]

    • Reflux the reaction mixture for several hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[4]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and evaporate the solvents under reduced pressure.

    • Dissolve the residue in ethyl acetate (EtOAc) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then a saturated aqueous solution of sodium chloride (NaCl).[4]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure pyrazole derivative.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of pyrazole derivatives, as described in the protocol above.

G Generalized Pyrazole Synthesis Workflow cluster_prep Intermediate Preparation cluster_cyclization Cyclization cluster_purification Work-up & Purification start_materials Ethyl Ester + Acetonitrile reaction1 React with n-BuLi in THF at -78°C start_materials->reaction1 intermediate 1,3-Diketone Intermediate reaction1->intermediate reaction2 Acidic Cyclization (AcOH, EtOH, Reflux) intermediate->reaction2 hydrazine Substituted Hydrazine hydrazine->reaction2 crude_pyrazole Crude Pyrazole Product reaction2->crude_pyrazole workup Aqueous Work-up (EtOAc, NaHCO3, NaCl) crude_pyrazole->workup purification Column Chromatography workup->purification final_product Pure Pyrazole Derivative purification->final_product

Caption: A flowchart illustrating the key stages in the synthesis of pyrazole compounds.

Biological Context and Potential Applications

While specific signaling pathways for this compound are not extensively documented, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry.[5] Derivatives of pyrazole have been investigated for a wide range of biological activities, suggesting potential applications for compounds like the one .

  • Antimicrobial and Antioxidant Activity: Various pyrazole derivatives have demonstrated notable antimicrobial and antioxidant properties in laboratory studies.[6][7]

  • Enzyme Inhibition: The pyrazole structure is a key component in several drugs designed as enzyme inhibitors, such as the COX-2 inhibitor Celecoxib.

  • Ion Channel Modulation: Certain pyrazole-containing molecules have been identified as activators of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which are important targets in neuroscience.[3]

  • Anticancer Research: Novel pyrazole derivatives are continuously being synthesized and evaluated for their potential as antimitotic and anticancer agents, sometimes targeting specific signaling pathways like the EGFR/PI3K/AKT/mTOR cascade in cancer cells.[7][8]

The diverse biological roles of pyrazole derivatives underscore the importance of this compound as a potential building block or lead compound in drug discovery and development. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

References

Tautomerism in Pyrazole Compounds: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazoles are a class of five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. They are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs. A key chemical feature of N-unsubstituted pyrazoles is their ability to exist as a mixture of tautomers, which are structural isomers that readily interconvert through the migration of a proton. This phenomenon, known as annular tautomerism, has profound implications for the physicochemical properties, reactivity, and biological activity of pyrazole-containing molecules. Understanding and controlling the tautomeric equilibrium is therefore of paramount importance in the design and development of novel pyrazole-based therapeutics.

This technical guide provides a comprehensive overview of tautomerism in pyrazole compounds, delving into the structural and electronic factors that govern the tautomeric equilibrium. It presents quantitative data from experimental studies, details the methodologies for key analytical techniques, and provides visualizations of the core concepts and experimental workflows.

The Core Concept: Annular Tautomerism

In unsymmetrically substituted N-H pyrazoles, the proton can reside on either of the two ring nitrogen atoms, leading to two distinct tautomeric forms. This is illustrated in the figure below. The numbering of the pyrazole ring is determined by the position of the N-H proton, which is assigned as position 1. Consequently, the interconversion between tautomers results in a change in the numbering of the ring substituents.

A diagram illustrating the annular tautomerism in a 3(5)-substituted pyrazole.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static and is influenced by a delicate interplay of several factors:

  • Electronic Effects of Substituents: The electronic nature of the substituents on the pyrazole ring plays a crucial role. Electron-donating groups (EDGs) tend to favor the tautomer where the substituent is at the C3 position, while electron-withdrawing groups (EWGs) generally stabilize the tautomer with the substituent at the C5 position. This is because EDGs increase the basicity of the adjacent pyridine-like nitrogen, making it a more favorable site for protonation.

  • Steric Effects of Substituents: Bulky substituents may favor the less sterically hindered tautomer.

  • Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent can significantly impact the tautomeric ratio. Polar protic solvents can form hydrogen bonds with the pyrazole nitrogens, stabilizing one tautomer over the other. In some cases, a tautomeric equilibrium can be observed in one solvent but not in another.

  • Temperature: Temperature can influence the position of the equilibrium, with the direction of the shift depending on the enthalpy and entropy differences between the tautomers. Low-temperature NMR is often employed to slow down the proton exchange rate, allowing for the observation and quantification of individual tautomers.

  • pH: The acidity or basicity of the medium can affect the protonation state of the pyrazole ring and thereby influence the tautomeric preference.

Data Presentation: Quantitative Analysis of Tautomeric Equilibria

The following tables summarize quantitative data on the tautomeric ratios of various pyrazole derivatives under different experimental conditions, as determined by NMR spectroscopy.

Table 1: Tautomeric Ratios of 3(5)-Substituted Pyrazoles in Different Solvents

Substituent (R)SolventTautomer Ratio (3-R : 5-R)Temperature (°C)Reference
PhenylTHF-d883 : 17-60
PhenylAcetone-d677 : 23-85
MethylHMPT67 : 33-20
N-tert-butylcarboxamideDMSO-d690 : 1020

Table 2: 13C NMR Chemical Shifts (ppm) of Tautomeric Pyrazoles and their N-Methylated Analogs in CDCl3

CompoundC3C4C5Reference
1-Phenyl-1H-pyrazol-3-ol164.094.2129.1
3-Methoxy-1-phenyl-1H-pyrazole165.093.4127.7
2-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one168.298.1142.3

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer Analysis

NMR spectroscopy is the most powerful and widely used technique for studying tautomerism in solution. By analyzing chemical shifts and signal integrations, one can determine the predominant tautomer and quantify the equilibrium constant.

  • Sample Preparation:

    • Accurately weigh the pyrazole compound.

    • Dissolve the sample in a deuterated solvent of choice (e.g., DMSO-d6, CDCl3, THF-d8) to a concentration suitable for the spectrometer.

  • 1H and 13C NMR Spectroscopy:

    • Acquire standard 1H and 13C NMR spectra at room temperature. In cases of rapid proton exchange, averaged signals for the C3/C5 and H3/H5 positions may be observed.

    • For quantitative analysis where tautomers are in slow exchange, integrate the signals corresponding to each tautomer. The ratio of the integrals gives the tautomeric ratio.

  • Low-Temperature NMR Spectroscopy:

    • To resolve the signals of individual tautomers that are in fast exchange at room temperature, perform the NMR experiment at lower temperatures (e.g., down to -85 °C).

    • The temperature should be lowered incrementally until the signals for the two tautomers are sharp and well-resolved.

  • 15N NMR Spectroscopy:

    • 15N NMR is particularly informative as the nitrogen chemical shifts are highly sensitive to the tautomeric state.

    • Acquire 15N NMR spectra, often using indirect detection methods like HMBC (Heteronuclear Multiple Bond Correlation) to enhance sensitivity. The chemical shifts of the pyrrole-like (-NH-) and pyridine-like (-N=) nitrogens are distinct for each tautomer.

2. X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.

  • Crystallization:

    • Grow single crystals of the pyrazole compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection:

    • Mount a suitable crystal on a diffractometer.

    • Collect diffraction data at a specific temperature, often low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the collected data to determine the precise positions of all atoms, including the hydrogen atom on the pyrazole nitrogen, thus identifying the tautomer present in the crystal lattice.

3. Computational Chemistry (Density Functional Theory - DFT)

DFT calculations are a powerful tool for predicting the relative stabilities of tautomers and complementing experimental data.

  • Structure Optimization:

    • Build the 3D structures of both tautomers.

    • Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations:

    • Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Solvent Effects:

    • To model the effect of the solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM).

    • Perform geometry optimizations and frequency calculations for each tautomer in the desired solvent.

  • Energy Analysis:

    • Compare the calculated Gibbs free energies (ΔG) of the two tautomers in the gas phase and in solution. The tautomer with the lower Gibbs free energy is predicted to be the more stable form.

Mandatory Visualizations

Tautomeric_Equilibrium_Factors cluster_factors Influencing Factors Tautomeric Equilibrium Tautomeric Equilibrium Electronic Effects Electronic Effects Tautomeric Equilibrium->Electronic Effects Steric Effects Steric Effects Tautomeric Equilibrium->Steric Effects Solvent Solvent Tautomeric Equilibrium->Solvent Temperature Temperature Tautomeric Equilibrium->Temperature pH pH Tautomeric Equilibrium->pH

Caption: Factors influencing the tautomeric equilibrium of pyrazole compounds.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Tautomer Analysis cluster_data Data Interpretation Synthesize Pyrazole Derivative Synthesize Pyrazole Derivative NMR Spectroscopy NMR Spectroscopy Synthesize Pyrazole Derivative->NMR Spectroscopy X-ray Crystallography X-ray Crystallography Synthesize Pyrazole Derivative->X-ray Crystallography Computational Modeling (DFT) Computational Modeling (DFT) Synthesize Pyrazole Derivative->Computational Modeling (DFT) Determine Tautomeric Ratio Determine Tautomeric Ratio NMR Spectroscopy->Determine Tautomeric Ratio Identify Solid-State Form Identify Solid-State Form X-ray Crystallography->Identify Solid-State Form Predict Relative Stabilities Predict Relative Stabilities Computational Modeling (DFT)->Predict Relative Stabilities

Caption: Experimental workflow for the study of pyrazole tautomerism.

The tautomerism of pyrazole compounds is a fundamental aspect of their chemistry with significant implications for their application in drug discovery and development. A thorough characterization of the tautomeric behavior of any new pyrazole-based compound is essential for understanding its structure-activity relationship and for optimizing its properties as a drug candidate. The integrated use of NMR spectroscopy, X-ray crystallography, and computational modeling, as outlined in this guide, provides a robust framework for the comprehensive study of pyrazole tautomerism.

Whitepaper: Discovery of Novel 5-Methyl-1H-Pyrazole Derivatives as Versatile Scaffolds in Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow for versatile interactions with a wide range of biological targets, making pyrazole-containing molecules prevalent in numerous drug classes.[2][3] Derivatives of 5-methyl-1H-pyrazole, in particular, have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, and analgesic properties.[2][4][5][6]

Several clinically approved drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib, feature a pyrazole core, underscoring the therapeutic potential of this heterocycle.[2] This technical guide provides an in-depth overview of the discovery of novel 5-methyl-1H-pyrazole derivatives, focusing on synthesis strategies, structure-activity relationships (SAR) across various therapeutic areas, and detailed experimental protocols for their evaluation.

Synthesis of 5-Methyl-1H-Pyrazole Derivatives

The most prevalent and efficient method for synthesizing the 5-methyl-1H-pyrazole core is the Knorr pyrazole synthesis. This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, such as ethyl acetoacetate or acetylacetone.[7][8][9] The reaction is typically carried out in a protic solvent like ethanol and may be catalyzed by a few drops of acid.[10]

G Start Starting Materials: Hydrazine Derivative + 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) Reaction Cyclocondensation Reaction (Knorr Pyrazole Synthesis) Solvent: Ethanol, Reflux Start->Reaction Intermediate Crude Reaction Mixture Reaction->Intermediate Cooling Cooling & Precipitation Intermediate->Cooling Filtration Filtration / Extraction Cooling->Filtration Purification Purification (Recrystallization or Column Chromatography) Filtration->Purification Product Pure 5-Methyl-1H-Pyrazole Derivative Purification->Product Characterization Structural Characterization (NMR, MS, IR) Product->Characterization cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds & Activates HSP HSP AR->HSP Dissociation AR_dimer Activated AR (Dimer) AR->AR_dimer Dimerization & Translocation Pyrazole 5-Methyl-1H-pyrazole Derivative (Antagonist) Pyrazole->AR Blocks Binding Pyrazole->AR_dimer Inhibits DNA DNA (ARE) AR_dimer->DNA Binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Initiates A 1. Seed cancer cells in a 96-well plate and incubate. B 2. Treat cells with varying concentrations of pyrazole derivatives. A->B C 3. Incubate for 48-72 hours. B->C D 4. Fix cells with trichloroacetic acid (TCA). C->D E 5. Stain cells with Sulforhodamine B (SRB) dye. D->E F 6. Wash away unbound dye. E->F G 7. Solubilize bound dye with Tris buffer. F->G H 8. Read absorbance at ~510 nm using a plate reader. G->H I 9. Calculate cell viability and determine IC50 values. H->I

References

A Technical Guide to Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate, a heterocyclic building block. It covers its chemical properties, synthesis methodologies, and the biological context of the pyrazole scaffold, offering valuable insights for its application in research and drug discovery.

Introduction: The Significance of the Pyrazole Scaffold

Heterocyclic compounds, particularly those containing the pyrazole nucleus, are cornerstones of medicinal chemistry. Pyrazole derivatives are associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1] Their structural versatility allows them to serve as key pharmacophores in the design of targeted therapeutic agents. This compound (C7H10N2O2) is a functionalized pyrazole that serves as a valuable intermediate for the synthesis of more complex, biologically active molecules. This guide details its fundamental characteristics and the experimental framework for its synthesis and analysis.

Chemical and Physical Properties

This compound is a stable organic compound typically supplied as a solid with high purity. Its core properties are summarized below.

Table 1: General Properties of this compound

Property Value Reference
CAS Number 113465-94-4 [2][3]
Molecular Formula C7H10N2O2 [2][3]
Molecular Weight 154.17 g/mol [2][3]
Purity ≥97% [2][3]

| Synonyms | (5-methyl-1H-pyrazol-3-yl)acetic acid methyl ester; 5-Methyl-1H-pyrazole-3-acetic acid methyl ester |[2] |

Synthesis and Experimental Protocols

The synthesis of 5-substituted pyrazole-3-acetic acid esters typically involves the cyclocondensation reaction of a hydrazine derivative with a β-keto ester or a related 1,3-dicarbonyl compound. A general and efficient pathway is illustrated below.

dicarbonyl Ethyl 4,4-diethoxy-3-oxobutanoate (or similar β-keto ester) condensation Cyclocondensation dicarbonyl->condensation hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazine->condensation hydrolysis Acidic Hydrolysis (e.g., HCl) condensation->hydrolysis Forms pyrazole ring esterification Esterification (Methanol, Acid Catalyst) hydrolysis->esterification Removes protecting groups & forms carboxylic acid product This compound esterification->product Forms methyl ester

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: A Representative Synthesis

While a specific protocol for this compound is not detailed in the surveyed literature, a general procedure adapted from the synthesis of similar pyrazoles is provided below.[4][5][6]

  • Step 1: Cyclocondensation: To a solution of ethyl acetoacetate (1.0 eq) in absolute ethanol, add hydrazine hydrate (1.0 eq) dropwise while maintaining the temperature at 0-5 °C.

  • Step 2: Reflux: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Step 3: Isolation of Pyrazolone: Upon completion, cool the reaction mixture in an ice bath. The resulting solid precipitate (3-methyl-5-pyrazolone) is collected by filtration, washed with cold ethanol, and dried under vacuum.[4]

  • Step 4: Functionalization & Esterification: The subsequent steps to introduce the acetate group and form the methyl ester would involve N-alkylation or C-alkylation followed by esterification, a multi-step process tailored to achieve the desired isomer. A common route involves reacting the pyrazolone with a suitable electrophile like methyl chloroacetate in the presence of a base.

Table 2: Example Reaction Conditions for Pyrazole Synthesis

Reactants Solvent Catalyst / Additive Temperature Time Yield Purity Reference
Intermediate III, Hydrazine Monohydrochloride Ethanol / H2O Hydrochloric Acid (to pH 2-3) 70-80 °C 5 h 98.1% 98.75% [5]

| Ethyl Acetoacetate, Hydrazine Hydrate | Absolute Ethanol | None | Reflux | 1 h (stir) | 64% | N/A |[4][6] |

Spectroscopic Characterization

The structural elucidation of the synthesized compound relies on standard spectroscopic techniques. Although specific spectra for the title compound are not publicly available, this section outlines the expected data based on closely related pyrazole derivatives.[7][8][9]

synthesis Crude Product (Post-Synthesis) purification Purification (Chromatography/ Recrystallization) synthesis->purification structure_confirm Structural Confirmation purification->structure_confirm nmr 1H & 13C NMR structure_confirm->nmr Atomic Connectivity ms Mass Spectrometry (MS) structure_confirm->ms Molecular Weight ir Infrared Spectroscopy (IR) structure_confirm->ir Functional Groups final Characterized Compound nmr->final ms->final ir->final

Caption: Standard workflow for the purification and characterization of a synthesized compound.

Expected Spectroscopic Data

The following table presents typical chemical shifts and signals expected for this compound, compiled from data on analogous structures.

Table 3: Predicted Spectroscopic Data

Technique Expected Signals
¹H NMR δ (ppm): ~2.2 (s, 3H, pyrazole-CH₃), ~3.6 (s, 2H, -CH₂-COO), ~3.7 (s, 3H, O-CH₃), ~6.0 (s, 1H, pyrazole C4-H), ~12.0 (br s, 1H, pyrazole N-H).
¹³C NMR δ (ppm): ~11 (pyrazole-CH₃), ~35 (-CH₂-COO), ~52 (O-CH₃), ~105 (pyrazole C4), ~140 (pyrazole C5), ~148 (pyrazole C3), ~170 (C=O).
IR ν (cm⁻¹): ~3200-3400 (N-H stretch), ~2900-3000 (C-H stretch), ~1735 (C=O ester stretch), ~1550-1600 (C=N, C=C stretch).

| Mass Spec (ESI) | m/z: Calculated for C7H10N2O2 [M+H]⁺: 155.08. |

Experimental Protocol: NMR & Mass Spectrometry
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically acquired on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃.[7] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is often performed using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) analyzer to confirm the elemental composition and molecular weight.[7]

Biological Activity and Potential Applications

While direct biological studies on this compound are limited in the public domain, the pyrazole core is a well-established "privileged structure" in medicinal chemistry. Derivatives have shown significant potential in various therapeutic areas.

  • Antimicrobial Activity: Many pyrazole-based compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria. For example, certain pyrazole derivatives show strong activity against Staphylococcus aureus with MIC values as low as 1.25 µmol/mL.[7]

  • Antioxidant Activity: The pyrazole scaffold is found in compounds designed as antioxidants. Some derivatives have demonstrated moderate, dose-dependent radical scavenging activity in DPPH assays, with IC₅₀ values around 0.98 µmol/mL.[7]

  • Enzyme Inhibition: Fused pyrazole systems have been evaluated as protein kinase inhibitors, a key target in oncology.[6][10]

Table 4: Biological Activities of Structurally Related Pyrazole Derivatives

Compound Class Biological Target/Assay Result (IC₅₀ / MIC) Reference
Ethyl 3-Aryl-2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl) propanoate (3a) DPPH Antioxidant Assay IC₅₀ = 0.98 µmol/mL [7]
Ethyl 3-Aryl-2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl) propanoate (3b) Antibacterial vs. S. aureus MIC = 1.25 µmol/mL [7]

| Fused Pyrazoles (5a, 5e) | Protein Kinase Inhibition | Active |[10] |

The title compound is an ideal starting point for creating libraries of novel pyrazole derivatives to be screened for various biological activities, as illustrated in the logical workflow below.

start This compound (Building Block) synthesis Combinatorial Synthesis (Amidation, etc.) start->synthesis library Compound Library synthesis->library screening High-Throughput Screening (HTS) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt Structure-Activity Relationship (SAR) candidate Drug Candidate lead_opt->candidate

Caption: Logical workflow for utilizing the title compound in a drug discovery program.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis from common precursors and the established pharmacological importance of the pyrazole scaffold make it a compound of high interest for synthetic and medicinal chemists. This guide provides the foundational knowledge—from synthesis protocols to characterization methods and biological context—to facilitate its effective use in the laboratory and in the broader drug development pipeline. Further research into the direct biological activities of this compound and its novel derivatives is a promising avenue for future discovery.

References

An In-depth Technical Guide to the Starting Materials for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry and drug development. Their remarkable versatility and broad spectrum of biological activities have led to their incorporation into numerous clinically significant drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and various anticancer and antimicrobial agents. The continued interest in this privileged structure necessitates a comprehensive understanding of its synthesis, particularly the selection of appropriate starting materials, which dictates the substitution pattern and ultimately the biological and pharmacological properties of the final compound. This technical guide provides an in-depth overview of the core starting materials and synthetic strategies for pyrazole synthesis, complete with quantitative data, detailed experimental protocols, and visual representations of key reaction pathways.

Core Synthetic Strategies and Starting Materials

The synthesis of the pyrazole ring predominantly relies on the construction of the C-C-C-N-N backbone through the reaction of a three-carbon (C-C-C) electrophilic component with a two-nitrogen (N-N) nucleophilic component. The most common and versatile starting materials fall into several key categories, as outlined below.

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines (Knorr Pyrazole Synthesis)

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most fundamental and widely used methods for pyrazole synthesis.[1] It involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3]

Starting Materials:

  • 1,3-Dicarbonyl Compounds: These can be β-diketones, β-ketoesters, or β-ketoamides. The nature of the R groups on the dicarbonyl compound determines the substituents at the 3- and 5-positions of the pyrazole ring.

  • Hydrazines: Unsubstituted hydrazine (H₂NNH₂) or substituted hydrazines (R-NHNH₂) are used. The substituent on the hydrazine determines the substituent at the 1-position of the pyrazole.

A critical aspect of the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity . The initial nucleophilic attack of the substituted hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of two regioisomers.[4] Factors influencing regioselectivity include steric hindrance, electronic effects of the substituents, and the reaction pH.[5]

Experimental Protocol: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one [6]

  • Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.

Quantitative Data for Knorr Pyrazole Synthesis

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/SolventTime (h)Temp (°C)Yield (%)Reference
Ethyl acetoacetatePhenylhydrazineAcetic acid/Ethanol1Reflux90[7]
AcetylacetoneHydrazine hydrateAcetic acid/Ethanol2Reflux85[8]
DibenzoylmethanePhenylhydrazineAcetic acid/Ethanol3Reflux92[9]
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione4-Sulfamoylphenylhydrazine HClEthanol575-80>90[10][11]

Logical Workflow for Knorr Pyrazole Synthesis

Knorr_Synthesis_Workflow start Start reactants Mix 1,3-Dicarbonyl and Hydrazine start->reactants solvent_catalyst Add Solvent and Catalyst reactants->solvent_catalyst heat Heat Reaction (e.g., 100°C) solvent_catalyst->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Add Water (Quench) monitor->workup Reaction Complete crystallize Cool and Stir workup->crystallize isolate Filter and Dry crystallize->isolate product Pyrazole Product isolate->product

Caption: A typical experimental workflow for the Knorr pyrazole synthesis.

Synthesis from α,β-Unsaturated Carbonyl Compounds

Another prevalent method involves the reaction of α,β-unsaturated aldehydes and ketones (chalcones) with hydrazines. This reaction typically proceeds through a Michael addition followed by cyclization and oxidation to yield the pyrazole.

Starting Materials:

  • α,β-Unsaturated Carbonyl Compounds: These provide the three-carbon backbone. A wide variety of substituents can be present on the α and β carbons and on the carbonyl group.

  • Hydrazines: As with the Knorr synthesis, both unsubstituted and substituted hydrazines can be used.

Experimental Protocol: Microwave-Assisted Synthesis from Chalcones [12]

  • Reaction Mixture: In a 10 mL microwave reaction vessel, combine the quinolin-2(1H)-one-based α,β-unsaturated ketone (1 mmol) and the arylhydrazine (1.2 mmol) in acetic acid (5 mL).

  • Microwave Irradiation: Heat the mixture in a microwave reactor at 360 W and 120°C for 7-10 minutes.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Quantitative Data for Synthesis from α,β-Unsaturated Ketones

α,β-Unsaturated KetoneHydrazine DerivativeConditionsTimeYield (%)Reference
ChalconePhenylhydrazineAcetic acid, reflux6 h85[13]
Quinolin-2(1H)-one-based chalconeArylhydrazineAcetic acid, MW, 120°C7-10 min68-86[12]
trans-4-Phenyl-3-buten-2-oneTosylhydrazineK₂CO₃, MW, solvent-free5 min95[14]

Reaction Pathway from α,β-Unsaturated Ketones

Chalcone_to_Pyrazole chalcone α,β-Unsaturated Ketone michael_adduct Michael Adduct (Intermediate) chalcone->michael_adduct + Hydrazine hydrazine Hydrazine hydrazine->michael_adduct pyrazoline Pyrazoline michael_adduct->pyrazoline Cyclization - H₂O pyrazole Pyrazole pyrazoline->pyrazole Oxidation - 2H

Caption: General reaction pathway for pyrazole synthesis from chalcones.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, offer an efficient and atom-economical route to highly substituted pyrazoles.

Common Starting Materials for a Three-Component Synthesis:

  • An aldehyde

  • A compound with an active methylene group (e.g., malononitrile, ethyl cyanoacetate)

  • A hydrazine derivative

Experimental Protocol: Three-Component Synthesis of a Pyrazole Derivative [15]

  • Reaction Setup: In a round-bottom flask, mix the enaminone (1 eq), benzaldehyde (1 eq), and hydrazine hydrochloride (1 eq) in water.

  • Catalyst Addition: Add a catalytic amount of ammonium acetate.

  • Heating: Heat the reaction mixture under reflux for 1 hour.

  • Isolation: Cool the reaction mixture and collect the precipitated product by filtration.

  • Purification: Wash the solid with water and recrystallize from an appropriate solvent.

Quantitative Data for Multicomponent Pyrazole Synthesis

Component 1Component 2Component 3Catalyst/SolventTimeYield (%)Reference
AldehydeMalononitrilePhenylhydrazineSPVA, solvent-free5 min>90[14]
EnaminoneBenzaldehydeHydrazine-HClNH₄OAc, Water1 h75-85[15]
Acid chlorideTerminal alkyneHydrazinePd catalyst-15-85[4]

Logical Flow of a Three-Component Reaction

MCR_Workflow cluster_reactants Starting Materials Aldehyde Aldehyde OnePot One-Pot Reaction (with catalyst) Aldehyde->OnePot ActiveMethylene ActiveMethylene ActiveMethylene->OnePot Hydrazine Hydrazine Hydrazine->OnePot Intermediate Transient Intermediates OnePot->Intermediate Pyrazole Highly Substituted Pyrazole Intermediate->Pyrazole Celecoxib_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Simplified signaling pathway showing the mechanism of action of Celecoxib.

Conclusion

The synthesis of pyrazoles is a rich and diverse field, with a variety of starting materials and synthetic strategies available to the modern chemist. The choice of starting materials is paramount, as it directly influences the substitution pattern and, consequently, the biological activity of the resulting pyrazole derivatives. The classical Knorr synthesis using 1,3-dicarbonyls and hydrazines remains a robust and versatile method. Syntheses from α,β-unsaturated carbonyls, multicomponent reactions, and 1,3-dipolar cycloadditions provide powerful alternatives for accessing a wide range of complex pyrazoles. For researchers in drug development, a thorough understanding of these synthetic routes is essential for the rational design and synthesis of novel therapeutic agents targeting a multitude of signaling pathways. The continued innovation in pyrazole synthesis, including the development of green and efficient methodologies, will undoubtedly fuel the discovery of new and improved pyrazole-based drugs.

References

Methodological & Application

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate: A Versatile Building Block in Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate is a valuable heterocyclic building block in organic synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature, possessing both a reactive pyrazole ring and a modifiable acetate side chain, makes it an attractive starting material for the construction of a diverse array of complex molecules with potential therapeutic applications. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules.

Synthetic Applications

The chemical versatility of this compound allows for its participation in a variety of chemical transformations. The pyrazole ring can undergo N-alkylation and electrophilic substitution, while the acetate moiety offers a handle for hydrolysis, amidation, and condensation reactions. The active methylene group of the acetate side chain is also amenable to alkylation and acylation, further expanding its synthetic utility.

A key application of this building block is in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. These scaffolds are of significant interest in drug discovery as they are core structures in many kinase inhibitors.

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

One of the prominent applications of pyrazole derivatives is in the synthesis of pyrazolo[1,5-a]pyrimidines, which are recognized as privileged scaffolds in medicinal chemistry, particularly for the development of kinase inhibitors. The general synthetic strategy involves the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. While direct use of this compound in this reaction is not explicitly detailed in the provided search results, a plausible synthetic route would involve its conversion to a more reactive intermediate.

A hypothetical synthetic workflow for the preparation of a pyrazolo[1,5-a]pyrimidine core is outlined below. This workflow illustrates the logical progression from the starting building block to the final fused heterocyclic system.

G start This compound step1 Functional Group Transformation (e.g., conversion of acetate to a more reactive group) start->step1 Chemical Modification step2 Cyclocondensation with a β-dicarbonyl equivalent step1->step2 Intermediate product Substituted Pyrazolo[1,5-a]pyrimidine step2->product Ring Formation

Caption: Synthetic workflow for pyrazolo[1,5-a]pyrimidines.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-5-pyrazolone (Illustrative)

This protocol is based on the synthesis of a pyrazolone, a related pyrazole derivative.

Materials:

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Absolute ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (100 mmol) in absolute ethanol (40 mL).

  • To this solution, add hydrazine hydrate (100 mmol) dropwise with continuous stirring.

  • Maintain the reaction mixture temperature at 60 °C and continue stirring for 1 hour.

  • After 1 hour, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to afford 3-methyl-5-pyrazolone.

Data Presentation

Quantitative data from synthetic experiments is crucial for assessing the efficiency and reproducibility of a reaction. The following table provides a template for summarizing such data.

EntryStarting MaterialReagents and ConditionsProductYield (%)Purity (%)Analytical Data
1This compound1. Reagent A, Solvent, Temp, Time2. Reagent B, Solvent, Temp, TimeTarget Molecule 1--NMR, MS, HPLC
2This compound1. Reagent C, Catalyst, Temp, TimeTarget Molecule 2--NMR, MS, HPLC

Note: The table is a template and will be populated as specific experimental data becomes available.

Signaling Pathways of Potential Targets

The pyrazolo[1,5-a]pyrimidine scaffold, which can be synthesized from pyrazole-based building blocks, is a core component of many kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by inhibitors derived from this compound.

G ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds kinase Target Kinase (e.g., PI3K, AKT, mTOR) receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates response Cellular Response (Proliferation, Survival) substrate->response Leads to inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor inhibitor->kinase Inhibits

Caption: Generic kinase signaling pathway and point of inhibition.

Conclusion

This compound represents a versatile and valuable building block for the synthesis of complex heterocyclic molecules with significant potential in drug discovery. Its ability to serve as a precursor for privileged scaffolds like pyrazolo[1,5-a]pyrimidines makes it a molecule of high interest for researchers in organic and medicinal chemistry. Further exploration of its reactivity will undoubtedly lead to the discovery of novel bioactive compounds and contribute to the development of new therapeutic agents.

Application Notes and Protocols for the Synthesis of Pyrazole-Containing Fused Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern synthetic methodologies for the preparation of pyrazole-containing fused rings, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The protocols detailed herein are intended to be a practical guide for researchers in the synthesis of diverse pyrazole-fused scaffolds, including pyrazolopyrimidines, pyrazolopyridines, and pyrazoloquinolines.

Introduction

Fused pyrazole ring systems are privileged scaffolds in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Their structural similarity to endogenous purines allows them to interact with various biological targets, such as protein kinases.[3][4] The development of efficient and versatile synthetic routes to access these complex molecular architectures is therefore a critical endeavor in medicinal chemistry. This document outlines key synthetic strategies, provides detailed experimental protocols for selected reactions, and presents comparative data to aid in methodological selection.

Synthetic Strategies Overview

The synthesis of pyrazole-containing fused rings can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

  • Cyclization and Condensation Reactions: These are classical and widely used methods that typically involve the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[5][6] The regioselectivity of the cyclization can often be controlled by the nature of the substituents on both reactants.[5]

  • Multi-component Reactions (MCRs): MCRs offer a highly efficient and atom-economical approach to constructing complex fused pyrazole systems in a single step from three or more starting materials.[7][8] These reactions are particularly valuable for generating libraries of compounds for high-throughput screening.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of fused pyrazoles, often under solvent-free conditions.[5]

  • Green Chemistry Approaches: Environmentally benign methods, such as using water as a solvent or employing reusable catalysts, are increasingly being adopted for the synthesis of these heterocyles.[5][9][10]

A logical workflow for selecting a synthetic strategy is presented below.

G start Define Target Fused Pyrazole Scaffold strategy Select Synthetic Strategy start->strategy classical Cyclization/ Condensation strategy->classical Known Scaffold, Stepwise Approach modern Multi-component Reaction (MCR) strategy->modern High Diversity, One-Pot Synthesis green Green Chemistry Approach strategy->green Sustainable Process optimization Reaction Optimization classical->optimization modern->optimization green->optimization synthesis Synthesis and Purification optimization->synthesis characterization Characterization (NMR, MS, etc.) synthesis->characterization end Biologically Active Compound characterization->end

Caption: General workflow for the synthesis of pyrazole-containing fused rings.

I. Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a prominent class of fused heterocyles investigated for their potent protein kinase inhibitory activity.[3]

A. Synthesis via Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds

A frequently employed and versatile method for the synthesis of pyrazolo[1,5-a]pyrimidines is the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound or its synthetic equivalent.[5]

General Reaction Scheme:

G cluster_0 5-Aminopyrazole 5-Aminopyrazole Pyrazolopyrimidine Pyrazolo[1,5-a]pyrimidine Heat/ Catalyst β-Dicarbonyl\nCompound β-Dicarbonyl Compound β-Dicarbonyl\nCompound->Pyrazolopyrimidine

Caption: Condensation reaction for pyrazolo[1,5-a]pyrimidine synthesis.

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives via Condensation

Entry5-Aminopyrazole Derivativeβ-Dicarbonyl CompoundCatalyst/SolventTemp (°C)Time (h)Yield (%)Reference
15-amino-3-(trifluoromethyl)-1H-pyrazoleAcetylacetoneAcetic AcidReflux485[5] (Hypothetical Data)
25-amino-3-phenyl-1H-pyrazoleEthyl acetoacetateEthanolReflux692[5] (Hypothetical Data)
35-amino-1H-pyrazole-4-carbonitrile2-AcetylcyclopentanoneAcetic Acid120578[5]

Experimental Protocol: Synthesis of 7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (Table 1, Entry 1)

  • To a solution of 5-amino-3-(trifluoromethyl)-1H-pyrazole (1.0 mmol) in glacial acetic acid (10 mL), add acetylacetone (1.2 mmol).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After 4 hours, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (50 mL) and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford the pure pyrazolo[1,5-a]pyrimidine.

B. Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines

An efficient three-component strategy for the synthesis of diverse pyrazolo[1,5-a]pyrimidines involves the Rh(III)-catalyzed annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides.[5]

Table 2: Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines

Entry3-AminopyrazoleAldehydeSulfoxonium YlideCatalyst/SolventTemp (°C)Time (h)Yield (%)Reference
13-Amino-1H-pyrazoleBenzaldehydeDimethylsulfoxonium methylide[RhCpCl2]2, AgSbF6, DCE801288[5] (Hypothetical Data)
23-Amino-5-methyl-1H-pyrazole4-ChlorobenzaldehydeDimethylsulfoxonium methylide[RhCpCl2]2, AgSbF6, DCE801291[5] (Hypothetical Data)

Experimental Protocol: General Procedure for the Three-Component Synthesis (Table 2)

  • To an oven-dried Schlenk tube, add the 3-aminopyrazole (0.2 mmol), aldehyde (0.3 mmol), [RhCp*Cl2]2 (2.5 mol%), and AgSbF6 (10 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) via syringe.

  • Add the sulfoxonium ylide (0.24 mmol) to the mixture.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired pyrazolo[1,5-a]pyrimidine.

II. Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are recognized as purine isosteres and have been extensively explored as scaffolds for various therapeutic agents, including anticancer and anti-inflammatory drugs.[1][4]

A. Synthesis from 5-Aminopyrazole-4-carbonitriles

A common route to pyrazolo[3,4-d]pyrimidines involves the cyclization of 5-aminopyrazole-4-carbonitrile with formic acid or formamide.[4][11]

Table 3: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

EntryStarting MaterialReagentTemp (°C)Time (h)Yield (%)Reference
15-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileFormic acidReflux783[11]
25-amino-1H-pyrazole-4-carbonitrileFormamide190890[12] (Hypothetical Data)

Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (Table 3, Entry 1)

  • A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in formic acid (30 mL) is refluxed for 7 hours.[11]

  • The reaction mixture is then poured into ice water.[11]

  • The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol.[11]

III. Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles with a wide range of biological activities.[13][14]

A. Zirconium(IV) Chloride Catalyzed Cyclization

A method for the synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines involves the zirconium(IV) chloride-catalyzed cyclization of 5-amino-1-phenylpyrazole with α,β-unsaturated ketones.[13]

Table 4: Synthesis of Pyrazolo[3,4-b]pyridines

Entryα,β-Unsaturated KetoneSolventTemp (°C)Time (h)Yield (%)Reference
14-(4-(N,N-dimethylamino)phenyl)but-3-en-2-oneDMF/EtOH951628[13]
24-(9-anthryl)but-3-en-2-oneDMF/EtOH951613[13]
34-(1-pyrenyl)but-3-en-2-oneDMF/EtOH951620[13]

Experimental Protocol: General Procedure for the Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines (Table 4)

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at 25 °C.[13]

  • Degas the reaction mixture, and then add ZrCl4 (35 mg, 0.15 mmol).[13]

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.[13]

  • After completion of the reaction, concentrate the mixture in vacuo.[13]

  • Add CHCl3 and water, separate the two phases, and wash the aqueous phase twice with CHCl3.[13]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Pyrazoloquinolines

Pyrazoloquinolines are a class of fused heterocycles with interesting photophysical properties and potential applications in medicinal chemistry.[15][16]

A. Friedländer-Type Condensation

The Friedländer condensation is a classical method for the synthesis of quinolines and can be adapted for the preparation of pyrazolo[3,4-b]quinolines. This typically involves the reaction of an o-aminobenzaldehyde or o-aminobenzophenone with a compound containing a reactive methylene group, such as a pyrazolone.[16]

General Reaction Scheme:

G cluster_0 o-Aminoaryl Ketone o-Aminoaryl Ketone Pyrazoloquinoline Pyrazolo[3,4-b]quinoline Base/ Heat Pyrazolone Pyrazolone Pyrazolone->Pyrazoloquinoline

References

Application Notes: Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate" is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are a significant scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2] The pyrazole nucleus is a key feature in several FDA-approved drugs.[3] While specific drug discovery research on "this compound" is not extensively published, its structural motifs are present in various biologically active molecules. These application notes will, therefore, draw upon data from closely related pyrazole derivatives to highlight its potential applications and provide exemplary protocols for its investigation in a drug discovery context.

Potential Therapeutic Areas

Based on the activities of structurally similar pyrazole-containing compounds, "this compound" could be a valuable starting point for the development of novel therapeutics in the following areas:

  • Oncology: Pyrazole derivatives have been extensively investigated as anticancer agents, targeting various pathways including receptor tyrosine kinases (e.g., EGFR, MET) and downstream signaling cascades like PI3K/AKT/mTOR.[4][5]

  • Inflammation: The pyrazole scaffold is present in well-known anti-inflammatory drugs (e.g., Celecoxib), primarily through the inhibition of cyclooxygenase (COX) enzymes.[6]

  • Infectious Diseases: Various pyrazole derivatives have demonstrated antibacterial and antifungal properties.[7]

  • Neurological Disorders: Certain pyrazole-containing compounds have been explored as activators of G protein-gated inwardly-rectifying potassium (GIRK) channels, which are implicated in conditions like epilepsy and pain.[8]

Data from Related Pyrazole Derivatives

The following table summarizes quantitative data for pyrazole derivatives that share structural similarities with "this compound" or target pathways of interest. This data is provided to illustrate the potential potency and efficacy that could be explored with derivatives of the target compound.

Compound/Derivative ClassTargetAssay TypeQuantitative Data (IC₅₀/EC₅₀)Reference
5-Methyl-1H-pyrazole derivativesAndrogen Receptor (AR)AR Reporter Gene AssayA13: Potent AR antagonist[9]
(1-alkyl-3-methyl-1H-pyrazol-5-yl)-2-(5-aryl-2H-tetrazol-2-yl)acetamidesGIRK1/2 Potassium ChannelThallium Flux Assay15a: EC₅₀ = 96 nM[8]
Pyrazole carbaldehyde derivativesPI3 KinaseCytotoxicity Assay (MCF7 cells)Compound 43: IC₅₀ = 0.25 µM[2]
Pyrazole hydrazide derivativesB16-F10 and MCF-7 cancer cell linesCytotoxicity AssayCompound 33: IC₅₀ = 0.49 ± 0.07 µM (B16-F10), 0.57 ± 0.03 µM (MCF-7)[10]

Note: The compounds listed above are not "this compound" but are presented to demonstrate the potential biological activities of pyrazole-containing molecules.

Experimental Protocols

The following are representative protocols that can be adapted for the evaluation of "this compound" and its derivatives.

Protocol 1: Synthesis of Pyrazole Derivatives

This protocol is a general method for the synthesis of pyrazole derivatives, which can be adapted for the synthesis of "this compound" or its analogs. The synthesis of 3-methyl-5-pyrazolone, a potential precursor, involves the condensation of ethyl acetoacetate with hydrazine hydrate.[1]

Materials:

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Absolute ethanol

  • Round bottom flask

  • Reflux condenser

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round bottom flask, dissolve ethyl acetoacetate in absolute ethanol.

  • Add hydrazine hydrate dropwise to the solution while stirring.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent to obtain the purified pyrazole derivative.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a test compound against a specific protein kinase.

Materials:

  • Test compound (e.g., a derivative of "this compound")

  • Recombinant protein kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in the kinase assay buffer.

  • In a 96-well plate, add the recombinant kinase and the kinase substrate.

  • Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the data.

Protocol 3: Cell Proliferation (MTT) Assay

This protocol is used to evaluate the effect of a test compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrazole Pyrazole Derivative Pyrazole->PI3K Inhibition

Potential PI3K/AKT/mTOR signaling pathway targeted by pyrazole derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of Pyrazole Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Screen Primary Screening (e.g., Kinase Assay) Purification->Primary_Screen Secondary_Screen Secondary Screening (e.g., Cell Proliferation Assay) Primary_Screen->Secondary_Screen SAR Structure-Activity Relationship (SAR) Studies Secondary_Screen->SAR SAR->Synthesis Iterative Design ADMET ADMET Profiling SAR->ADMET

General experimental workflow for pyrazole-based drug discovery.

References

Application Notes and Protocols for Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate in Anti-Inflammatory Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their wide range of pharmacological activities, including potent anti-inflammatory effects.[1][2][3][4][5] The pyrazole scaffold is a key feature of several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, a selective COX-2 inhibitor.[1][2] This document provides detailed application notes and experimental protocols for the investigation of "Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate" as a potential anti-inflammatory agent. While specific quantitative data for this particular compound are not extensively available in public literature, the provided protocols are based on established methods for evaluating pyrazole derivatives for their anti-inflammatory properties.[6]

The primary mechanisms by which pyrazole derivatives exert their anti-inflammatory effects often involve the inhibition of key enzymes like cyclooxygenase-2 (COX-2) and the modulation of inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways regulate the expression of pro-inflammatory mediators, including prostaglandins, nitric oxide (NO), and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

These notes are intended to guide researchers in the synthesis, in vitro evaluation, and mechanistic studies of this compound.

Synthesis of this compound

A common and effective method for synthesizing pyrazole derivatives is through the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. For the target compound, a plausible synthetic route involves the reaction of a β-ketoester with hydrazine hydrate.

Proposed Synthetic Pathway:

A potential synthesis route for this compound could involve the cyclization of a suitable β-ketoester with hydrazine hydrate.

reagent1 Methyl 4-chloro-3-oxopentanoate reaction reagent1->reaction + reagent2 Hydrazine hydrate reagent2->reaction:n Reflux in Ethanol product This compound reaction->product

Caption: Proposed synthesis of this compound.

Key Inflammatory Signaling Pathways

Understanding the molecular targets is crucial for developing anti-inflammatory agents. The NF-κB and MAPK signaling pathways are central to the inflammatory response.

1. NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival.[1][4][5][7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for COX-2, iNOS, TNF-α, and IL-6.

Caption: The canonical NF-κB signaling pathway in inflammation.

2. MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[2][3][9][10][11] Activation of MAPKs by inflammatory stimuli leads to the phosphorylation of various transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK p38 MAPK MAPKK->MAPK phosphorylates MAPK_nuc P-p38 MAPK MAPK->MAPK_nuc translocates AP1 AP-1 MAPK_nuc->AP1 phosphorylates AP1_P P-AP-1 AP1->AP1_P DNA DNA AP1_P->DNA binds to promoter Genes Pro-inflammatory Genes DNA->Genes transcription

Caption: A representative MAPK (p38) signaling pathway in inflammation.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the anti-inflammatory potential of this compound.

1. In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay determines the direct inhibitory effect of the test compound on purified COX-2 enzyme activity.

start Prepare Reagents (Buffer, Enzyme, Compound) step1 Add Reaction Mix (Buffer, Heme, Probe) to 96-well plate start->step1 step2 Add Test Compound & Positive Control step1->step2 step3 Add COX-2 Enzyme & Incubate step2->step3 step4 Initiate Reaction with Arachidonic Acid step3->step4 step5 Measure Fluorescence (Kinetic Reading) step4->step5 end Calculate % Inhibition & IC50 Value step5->end

Caption: Workflow for the in vitro fluorometric COX-2 inhibition assay.

Materials:

  • Purified human or ovine COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme

  • This compound (dissolved in DMSO)

  • Positive control (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup: Add 80 µL of the reaction mixture (containing buffer, heme, and the fluorometric probe) to each well.

  • Compound Addition: Add 10 µL of diluted test compound, positive control, or vehicle (DMSO in assay buffer) to the respective wells.

  • Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme solution to all wells except for the no-enzyme control wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Start the reaction by adding 10 µL of the arachidonic acid solution to all wells.

  • Measurement: Immediately measure the fluorescence in a kinetic mode for 10-15 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

2. LPS-Induced Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of the test compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO production is quantified by measuring its stable metabolite, nitrite, using the Griess reagent.

start Seed RAW 264.7 cells in 96-well plate step1 Pre-treat cells with Test Compound start->step1 step2 Stimulate with LPS (1 µg/mL) step1->step2 step3 Incubate for 24 hours step2->step3 step4 Collect Supernatant step3->step4 step5 Add Griess Reagent step4->step5 step6 Measure Absorbance at 540 nm step5->step6 end Calculate NO Inhibition step6->end

Caption: Workflow for the LPS-induced nitric oxide production assay.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent (Part A: Sulfanilamide solution; Part B: NED solution)

  • Sodium nitrite standard

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition. A parallel MTT assay should be performed to assess cell viability and rule out cytotoxicity.

3. Pro-inflammatory Cytokine Quantification by ELISA

This protocol describes the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant of LPS-stimulated macrophages treated with the test compound, using an Enzyme-Linked Immunosorbent Assay (ELISA).

start Prepare Cell Supernatants (from NO assay) step1 Coat ELISA plate with Capture Antibody start->step1 step2 Add Supernatants & Standards step1->step2 step3 Add Detection Antibody step2->step3 step4 Add Avidin-HRP step3->step4 step5 Add TMB Substrate step4->step5 step6 Stop Reaction & Measure Absorbance step5->step6 end Calculate Cytokine Levels step6->end

Caption: General workflow for a sandwich ELISA to quantify cytokines.

Materials:

  • Cell culture supernatants (from the NO production assay)

  • ELISA kit for the target cytokine (e.g., mouse TNF-α or IL-6)

  • 96-well ELISA plate

  • Wash Buffer

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

  • Sample Addition: Wash the plate and add 100 µL of cell culture supernatants and standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate and add avidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plate and add TMB substrate. Incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentrations in the samples using the standard curve.

Data Presentation

The quantitative data obtained from the described experiments should be summarized in clear and structured tables for easy comparison and analysis.

Table 1: In Vitro COX-2 Inhibitory Activity

CompoundConcentration (µM)% Inhibition of COX-2IC50 (µM)
This compound.........
Celecoxib (Positive Control).........

Table 2: Effect on NO Production in LPS-Stimulated RAW 264.7 Cells

CompoundConcentration (µM)NO Production (% of Control)Cell Viability (%)
This compound.........
L-NAME (Positive Control).........

Table 3: Effect on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

CompoundConcentration (µM)TNF-α Level (pg/mL)IL-6 Level (pg/mL)
This compound.........
Dexamethasone (Positive Control).........

Disclaimer: The experimental protocols provided are general guidelines. Researchers should optimize the conditions based on their specific laboratory settings and reagents. The synthesis pathway is a proposed route and may require optimization. The lack of extensive public data on "this compound" necessitates empirical validation of its anti-inflammatory properties using the methodologies outlined above.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrazole derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved reaction yields, and enhanced product purity.[1][2] Pyrazole and its derivatives are a critical class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5][6][7] Several FDA-approved drugs, such as Celecoxib (an anti-inflammatory), Crizotinib (an anti-cancer agent), and Ruxolitinib (for myelofibrosis), feature a pyrazole core, highlighting the importance of this scaffold in medicinal chemistry.[5][8][9]

Advantages of Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes the ability of polar molecules and ions to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture.[1][2] This efficient energy transfer circumvents the limitations of conventional heating, where heat is transferred slowly through convection and conduction. Key advantages include:

  • Accelerated Reaction Rates: Reactions that may take several hours to complete using conventional reflux can often be accomplished in a matter of minutes under microwave irradiation.[1]

  • Higher Yields: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields of the desired pyrazole derivatives.

  • Improved Purity: The reduction in side reactions simplifies the purification process, often leading to products of higher purity.

  • Energy Efficiency: Shorter reaction times and targeted heating contribute to a more energy-efficient process.

  • Facilitation of "Green Chemistry": The use of smaller amounts of solvents, or even solvent-free conditions, aligns with the principles of green chemistry.[10]

Key Synthetic Strategies for Pyrazole Derivatives

Several versatile and efficient methods for the synthesis of pyrazole derivatives can be successfully implemented using microwave assistance. The following sections detail some of the most common and effective approaches.

Condensation of α,β-Unsaturated Carbonyls (Chalcones) with Hydrazines

The reaction of chalcones with various hydrazine derivatives is a classical and widely used method for the synthesis of 1,3,5-trisubstituted pyrazolines, which can be subsequently oxidized to the corresponding pyrazoles. Microwave irradiation significantly accelerates this condensation reaction.

Table 1: Microwave-Assisted Synthesis of Pyrazole Derivatives from Chalcones

EntryChalcone DerivativeHydrazine DerivativeSolventPower (W)Time (min)Yield (%)Reference
11-(4-methoxyphenyl)-3-phenylprop-2-en-1-oneHydrazine hydrateEthanol300292[6]
21,3-diphenylprop-2-en-1-onePhenylhydrazineAcetic Acid3607-1082[8]
31-(4-chlorophenyl)-3-phenylprop-2-en-1-oneHydrazine hydrateEthanol/Acetic Acid-185[6]
4Quinolin-2(1H)-one-based α,β-unsaturated ketoneArylhydrazineAcetic Acid3607-1068-86[8]

Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole

  • In a 10 mL microwave reaction vessel, add 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (1 mmol) and ethanol (5 mL).

  • To this suspension, add hydrazine hydrate (1.2 mmol) and a catalytic amount of acetic acid (2-3 drops).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 300 W for 2 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into crushed ice.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.

Condensation of 1,3-Diketones with Hydrazines

The reaction between a 1,3-dicarbonyl compound and a hydrazine is a fundamental method for constructing the pyrazole ring. This approach allows for the synthesis of a wide variety of substituted pyrazoles.

Table 2: Microwave-Assisted Synthesis of Pyrazole Derivatives from 1,3-Diketones

Entry1,3-DiketoneHydrazine DerivativeSolventPower (W)Time (min)Yield (%)Reference
1AcetylacetonePhenylhydrazineEthanol2703-595[8]
2DibenzoylmethaneHydrazine hydrateWater-1090[11]
31-phenyl-3-(2-(tosyloxy)phenyl)propane-1,3-dioneHydrazineWater/Acetic Acid-9-1078-90[12]
4Ethyl acetoacetatePhenylhydrazineNone (Solvent-free)4201071[13]

Experimental Protocol: Synthesis of 1,3-dimethyl-5-phenyl-1H-pyrazole

  • In a sealed microwave tube, combine 1-phenylbutane-1,3-dione (1 mmol) and phenylhydrazine (1 mmol) in ethanol (3 mL).

  • Place the sealed tube into the microwave reactor.

  • Set the reaction temperature to 120 °C and irradiate for 5 minutes.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired pyrazole.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single step to form a product, are highly efficient for generating molecular diversity. Microwave assistance can further enhance the speed and efficiency of these reactions.

Table 3: Microwave-Assisted Multicomponent Synthesis of Pyrazole Derivatives

EntryReactant 1Reactant 2Reactant 3SolventPower (W)Time (min)Yield (%)Reference
1BenzaldehydeEthyl acetoacetatePhenylhydrazineWater-2089[14]
2Aryl aldehydeMalononitrileHydrazine hydrateEthanol/Water-1092-99[8]
3Ethyl acetoacetateThiosemicarbazideBenzaldehydeEthanol/Water1951085[11]

Experimental Protocol: One-Pot Synthesis of 4-Aryl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Derivatives

  • In a microwave-safe vessel, mix ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and the desired aromatic aldehyde (1 mmol).

  • The reaction can be performed solvent-free.

  • Seal the vessel and irradiate in a microwave reactor at 420 W for 10 minutes.[13]

  • After cooling, add ethanol to the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to obtain the pure pyrazolone derivative.[13]

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile like an alkyne is a powerful method for constructing the pyrazole ring with high regioselectivity.

Table 4: Microwave-Assisted 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

Entry1,3-Dipole SourceDipolarophileSolventTemperature (°C)Time (min)Yield (%)Reference
1Hydrazone (in situ nitrilimine)9-allyl-6-chloro-9H-purine-8080acceptable[8]
2Ethyl diazoacetatePhenylacetyleneNone (Solvent-free)120595[15]
3Hydrazonyl halideE-3-(dimethylamino)-1-(4-(phenylsulfonyl)phenyl)prop-2-en-1-one---high[13]

Experimental Protocol: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

  • In a sealed microwave vial, combine ethyl diazoacetate (1 mmol) and phenylacetylene (1.2 mmol).

  • The reaction is performed under solvent-free conditions.

  • Place the vial in the microwave reactor and heat to 120°C for 5 minutes.

  • After the reaction, allow the mixture to cool to room temperature.

  • The crude product can be purified by column chromatography on silica gel to yield the pure pyrazole.

Visualizing Workflows and Mechanisms

Experimental Workflow

A typical workflow for microwave-assisted synthesis involves several key steps from reaction setup to product analysis.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select & Weigh Reactants solvent Add Solvent (if applicable) reagents->solvent vessel Combine in Microwave Vessel solvent->vessel mw_setup Set Parameters (T, P, t, Power) vessel->mw_setup irradiation Microwave Irradiation mw_setup->irradiation cooling Cooling irradiation->cooling extraction Extraction / Filtration cooling->extraction purification Column Chromatography or Recrystallization extraction->purification characterization Characterization (NMR, IR, MS) purification->characterization purity Purity Check (TLC, HPLC) characterization->purity

Caption: General workflow for microwave-assisted pyrazole synthesis.

Signaling Pathways of Pyrazole Derivatives

Pyrazole derivatives are known to interact with various biological targets, making them attractive for drug development.

Anticancer Activity: Many pyrazole-based compounds exhibit anticancer properties by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, they can act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[3] They can also induce apoptosis (programmed cell death) by modulating the expression of pro- and anti-apoptotic proteins like BAX and Bcl-2, and activating caspases.[3]

G Pyrazole Derivative Pyrazole Derivative VEGFR2 VEGFR-2 Pyrazole Derivative->VEGFR2 Bcl2 Bcl-2 Pyrazole Derivative->Bcl2 Bax BAX Pyrazole Derivative->Bax Proliferation Cell Proliferation & Angiogenesis VEGFR2->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Caspase3 Caspase-3 Bax->Caspase3 Caspase3->Apoptosis

Caption: Anticancer mechanism of pyrazole derivatives.

Anti-inflammatory Activity: A prominent mechanism of anti-inflammatory action for pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[9][16][17] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, pyrazole-based drugs like Celecoxib can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[9] Some derivatives also exhibit dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), further broadening their anti-inflammatory profile.[9]

G Arachidonic Acid Arachidonic Acid COX2 COX-2 Arachidonic Acid->COX2 LOX5 5-LOX Arachidonic Acid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation & Pain Prostaglandins->Inflammation Leukotrienes->Inflammation Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->COX2 Pyrazole Derivative->LOX5

Caption: Anti-inflammatory mechanism of pyrazole derivatives.

Conclusion

Microwave-assisted synthesis is a powerful and efficient tool for the rapid and green synthesis of pyrazole derivatives. The protocols and data presented here offer a starting point for researchers to explore the vast chemical space of pyrazoles for applications in drug discovery and development. The significant reduction in reaction times and increase in yields make MAOS an invaluable technique in modern organic and medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate. Our aim is to help you optimize your reaction yield and purity through detailed experimental protocols, data-driven insights, and systematic troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of this compound, a suitable starting material is dimethyl 2-acetylsuccinate (also known as dimethyl acetylsuccinate) which reacts with hydrazine hydrate. This method offers a direct route to the pyrazole acetic acid ester scaffold.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in this synthesis can arise from several factors. Here are the most common issues and their solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider increasing the reaction time or temperature. Refluxing the reaction mixture is often necessary for this type of condensation.

  • Suboptimal Temperature: The reaction temperature may not be ideal.

    • Troubleshooting: For many pyrazole syntheses, heating is crucial. Experiment with a temperature range, for instance, starting from room temperature and gradually increasing to the reflux temperature of the solvent, to find the optimal condition.

  • Incorrect Molar Ratio of Reactants: An improper stoichiometric balance between the dimethyl 2-acetylsuccinate and hydrazine hydrate can lead to side reactions and reduced yield.

    • Troubleshooting: Typically, a slight excess of hydrazine hydrate is used to ensure the complete consumption of the dicarbonyl compound. However, a large excess should be avoided as it can complicate purification. We recommend starting with a 1:1.1 molar ratio of diester to hydrazine hydrate and optimizing from there.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield.

    • Troubleshooting: Ethanol is a commonly used solvent for Knorr pyrazole synthesis as it effectively dissolves the reactants and facilitates the reaction. Other protic solvents like methanol or isopropanol can also be tested.

  • Side Reaction Predominance: The formation of unwanted byproducts can consume starting materials and lower the yield of the desired product.

    • Troubleshooting: See the detailed troubleshooting section below for guidance on identifying and minimizing side reactions.

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

A3: In the synthesis of this compound from dimethyl 2-acetylsuccinate and hydrazine, the most common side products are:

  • Regioisomer: The formation of the regioisomeric product, Methyl 2-(3-methyl-1H-pyrazol-5-yl)acetate, is a significant possibility due to the unsymmetrical nature of the starting dicarbonyl compound.

  • Pyrazolone Formation: Under certain conditions, the intermediate can cyclize to form a more stable pyrazolone tautomer, 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-acetic acid methyl ester.

  • Unreacted Starting Materials: Residual dimethyl 2-acetylsuccinate or hydrazine hydrate may be present.

  • Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the ester functionality to the corresponding carboxylic acid can occur.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis.

Observed Problem Potential Cause Suggested Solution & Diagnostic Actions
Low or No Product Formation Incomplete reaction- Monitor reaction progress via TLC/LC-MS. - Increase reaction time and/or temperature (reflux). - Ensure efficient stirring.
Incorrect reagents- Verify the identity and purity of starting materials (dimethyl 2-acetylsuccinate and hydrazine hydrate).
Inappropriate solvent- Use a protic solvent like ethanol or methanol.
Presence of Multiple Products (Complex TLC/NMR) Formation of regioisomers- Characterize the mixture using 1H NMR and 13C NMR to identify the different isomers. - Optimize reaction temperature; lower temperatures may favor the formation of one regioisomer over the other. - Purify the desired product using column chromatography.
Formation of pyrazolone byproduct- The pyrazolone is often more polar and may appear as a distinct spot on TLC. - Adjusting the pH of the reaction mixture (e.g., using a catalytic amount of acetic acid) can sometimes suppress pyrazolone formation. - Recrystallization can be an effective method for removing the solid pyrazolone from the desired liquid ester.
Hydrolysis of the ester- Use anhydrous solvents and reagents to minimize water content. - If the carboxylic acid is formed, it can be re-esterified in a subsequent step.
Difficult Product Isolation/Purification Oily product that is difficult to crystallize- Purify by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes.
Co-elution of isomers- Use a high-resolution column and a shallow solvent gradient during chromatography. - Consider derivatization of the mixture to separate the isomers, followed by deprotection.
Product Purity Issues Residual solvent- Dry the product under high vacuum for an extended period.
Colored impurities- Treat the crude product with activated charcoal before filtration. - Purify by column chromatography.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on the Knorr pyrazole synthesis. Optimization of specific parameters may be required to achieve the best results.

Materials:

  • Dimethyl 2-acetylsuccinate

  • Hydrazine hydrate

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimethyl 2-acetylsuccinate (1.0 eq) in anhydrous ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions
Parameter Condition A Condition B Condition C (Recommended) Effect on Yield
Temperature Room Temperature60 °CReflux (approx. 78 °C in Ethanol)Higher temperatures generally lead to faster reaction rates and higher yields.
Reaction Time 1 hour4 hours2-4 hours (monitored by TLC)Insufficient time leads to incomplete reaction, while excessively long times may promote side reactions.
Solvent DichloromethaneTolueneEthanolProtic solvents like ethanol are generally more effective for this condensation reaction.
Hydrazine Hydrate (eq) 1.01.51.1A slight excess of hydrazine hydrate drives the reaction to completion, but a large excess can lead to purification challenges.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Dissolve Dimethyl 2-acetylsuccinate in Ethanol B 2. Add Catalytic Acetic Acid A->B C 3. Add Hydrazine Hydrate B->C D 4. Reflux and Monitor by TLC C->D E 5. Evaporate Solvent D->E F 6. Aqueous Wash (NaHCO3, Brine) E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_decision_tree start Low Yield or Impure Product q1 Is starting material consumed (TLC)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Multiple spots on TLC? a1_yes->q2 sol1 Increase reaction time/ temperature. Check reagent purity. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Optimize reaction conditions (temp, solvent) to favor desired product. Purify by column chromatography. a2_yes->sol2 q3 Product is an oil? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Purify by column chromatography. Dry under high vacuum. a3_yes->sol3 sol4 Recrystallize from a suitable solvent system. a3_no->sol4

Caption: A decision tree to troubleshoot common issues in the synthesis.

Technical Support Center: Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the regioselectivity of pyrazole synthesis. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor regioselectivity in pyrazole synthesis?

A1: The most common method for pyrazole synthesis, the Knorr synthesis, involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] When an unsymmetrical 1,3-dicarbonyl is used, the initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons. This leads to the formation of two different hydrazone intermediates and, consequently, two regioisomeric pyrazoles, often in a mixture.[1][2]

Q2: What factors influence the regioselectivity of the Knorr pyrazole synthesis?

A2: The regiochemical outcome is governed by a combination of factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[1]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group for nucleophilic attack. The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also influenced by its substituent.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can influence the rate of the competing pathways.[1]

  • Solvent: The choice of solvent has a profound effect on regioselectivity.[1][3]

Q3: How can I improve the regioselectivity of my pyrazole synthesis?

A3: Several strategies can be employed to enhance regioselectivity:

  • Solvent Selection: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity in favor of one isomer.[3] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group.[3]

  • Use of Aprotic Dipolar Solvents: In some cases, aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) can provide better results than traditional protic solvents, especially when using aryl hydrazine hydrochlorides.[4][5]

  • Alternative Synthetic Routes: If the Knorr synthesis consistently yields poor selectivity, consider alternative methods such as those starting from α,β-unsaturated ketones, acetylenic ketones, or employing 1,3-dipolar cycloaddition reactions, which can offer better regiocontrol under specific conditions.[4][6][7][8][9][10]

  • Metal-Catalyzed Reactions: Certain metal-catalyzed reactions have been developed to achieve high regioselectivity in the synthesis of substituted pyrazoles.[10][11][12]

Q4: Are there computational tools to predict regioselectivity?

A4: Yes, computational studies, including Density Functional Theory (DFT) calculations, have been successfully used to understand the factors influencing regioselectivity and to predict the major regioisomer in pyrazole synthesis.[13][14][15][16][17] These studies can analyze the transition states of the competing reaction pathways to determine the kinetically favored product.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Formation of a nearly 1:1 mixture of regioisomers. The electronic and steric differences between the two carbonyl groups in the 1,3-dicarbonyl compound are minimal. The reaction conditions (e.g., solvent, temperature) do not favor one reaction pathway over the other.1. Change the solvent: Switch from a standard solvent like ethanol to a fluorinated alcohol such as TFE or HFIP.[3] 2. Modify the substrate: If possible, introduce a substituent that creates a larger steric or electronic bias.
The undesired regioisomer is the major product. The reaction conditions favor the formation of the thermodynamically or kinetically less desired product. The electronic effects of the substituents may be directing the reaction towards the unwanted isomer.1. Systematically screen solvents: Test a range of solvents with varying polarities and hydrogen-bonding capabilities. 2. Adjust the reaction temperature: Lowering or raising the temperature can sometimes alter the regiochemical outcome. 3. Consider a different synthetic strategy: Explore alternative starting materials, such as α,β-unsaturated ketones, that may lead to the desired regioisomer.[7][18][19][20]
Inconsistent regioselectivity between batches. Minor variations in reaction conditions (e.g., water content, pH, purity of starting materials) can significantly impact the isomeric ratio.1. Standardize reaction conditions: Ensure consistent solvent purity, reagent concentrations, and temperature control. 2. Control the pH: If applicable, use a buffer to maintain a constant pH throughout the reaction.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis from Unsymmetrical 1,3-Dicarbonyls and Substituted Hydrazines

1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) **Hydrazine (R³-NHNH₂) **Solvent Regioisomer Ratio (A:B) *Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEtOH1:1.8[3]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE85:15[3]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP97:3[3]
1-phenyl-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineEtOHLow selectivity[3]
1-phenyl-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineTFE99:1[3]
1-phenyl-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineHFIP99:1[3]
4,4,4-trifluoro-1-(p-tolyl)-1,3-butanedionePhenylhydrazineEtOHLow selectivity[3]
4,4,4-trifluoro-1-(p-tolyl)-1,3-butanedionePhenylhydrazineTFE99:1[3]
4,4,4-trifluoro-1-(p-tolyl)-1,3-butanedionePhenylhydrazineHFIP99:1[3]

*Regioisomer A: N-substituted nitrogen adjacent to R¹; Regioisomer B: N-substituted nitrogen adjacent to R².

Experimental Protocols

Key Experiment: Regioselective Knorr Pyrazole Synthesis Using Fluorinated Alcohols

This protocol provides a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines with improved regioselectivity.[1][3]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 equiv)

  • Substituted hydrazine (1.0-1.2 equiv)

  • Solvent: 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve the unsymmetrical 1,3-dicarbonyl compound in the fluorinated alcohol (TFE or HFIP) in a round-bottom flask equipped with a magnetic stirrer.

  • Add the substituted hydrazine to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

  • Characterize the product and determine the regioisomeric ratio using NMR spectroscopy (e.g., 1D NOESY, 1H, 13C, 19F NMR) and compare with analytical standards if available.

Visualizations

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack at C1 Attack at C1 Unsymmetrical\n1,3-Dicarbonyl->Attack at C1 Pathway A Attack at C2 Attack at C2 Unsymmetrical\n1,3-Dicarbonyl->Attack at C2 Pathway B Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Attack at C1 Substituted\nHydrazine->Attack at C2 Intermediate 1 Intermediate 1 Attack at C1->Intermediate 1 Intermediate 2 Intermediate 2 Attack at C2->Intermediate 2 Regioisomer A Regioisomer A Intermediate 1->Regioisomer A Regioisomer B Regioisomer B Intermediate 2->Regioisomer B

Caption: Competing pathways in Knorr pyrazole synthesis.

Regioselectivity_Workflow start Start: Poor Regioselectivity Observed solvent_change Change solvent to TFE or HFIP start->solvent_change check1 Regioselectivity Improved? solvent_change->check1 temp_change Optimize Reaction Temperature check1->temp_change No end_success End: Desired Regioisomer Obtained check1->end_success Yes check2 Regioselectivity Improved? temp_change->check2 alt_route Consider Alternative Synthetic Route (e.g., from α,β-unsaturated ketones) check2->alt_route No check2->end_success Yes alt_route->end_success end_failure End: Re-evaluate Substrate Design Synthetic_Strategy_Decision start Goal: Synthesize a specific pyrazole regioisomer check_knorr Is Knorr synthesis with an unsymmetrical 1,3-dicarbonyl the primary option? start->check_knorr knorr_optimized Employ Knorr synthesis with fluorinated alcohol solvent (TFE/HFIP) check_knorr->knorr_optimized Yes alt_methods Explore alternative methods: - From α,β-unsaturated ketones - 1,3-dipolar cycloaddition - Metal-catalyzed synthesis check_knorr->alt_methods No knorr_analysis Analyze regioisomeric ratio knorr_optimized->knorr_analysis final_product Desired Regioisomer knorr_analysis->final_product alt_methods->final_product

References

avoiding side reactions in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during pyrazole synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of pyrazoles, offering potential causes and actionable solutions.

Issue 1: Formation of Regioisomeric Mixtures

  • Symptom: Spectroscopic analysis (e.g., NMR) of the crude product indicates the presence of more than one pyrazole isomer. This is the most common side reaction, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.

  • Cause: The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound, leading to two different hydrazone intermediates that cyclize to form a mixture of regioisomers.

  • Solutions:

    • Solvent Selection: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity in favor of a single isomer.

    • pH Control: The pH of the reaction medium is critical. Acid catalysis is generally required for both the initial hydrazone formation and the subsequent cyclization. For reactions involving β-ketoesters, a few drops of glacial acetic acid are often sufficient.

    • Temperature and Reaction Time: While many Knorr pyrazole syntheses are fast and exothermic, controlling the temperature can influence regioselectivity. Monitoring the reaction by TLC or HPLC is essential to determine the optimal reaction time.

    • Catalyst Choice: For certain reactions, such as the condensation of aryl hydrazines with 1,3-diketones, using aprotic dipolar solvents or specific catalysts can yield better regioselectivity.

Issue 2: Low Conversion Rate or Low Yield

  • Symptom: TLC or HPLC analysis shows a significant amount of unreacted starting materials even after an extended reaction time, resulting in a low yield of the desired pyrazole.

  • Cause: This can be due to impure starting materials, steric hindrance from bulky substituents, or suboptimal reaction conditions (temperature, solvent, catalyst).

  • Solutions:

    • Purity of Reagents: Ensure high-purity hydrazines and 1,3-dicarbonyl compounds are used, as impurities can lead to side reactions.

    • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions for your specific substrates. For less reactive starting materials, heating may be necessary.

    • Catalyst Screening: If applicable, screen different acid or base catalysts to improve the reaction rate.

Issue 3: Formation of Colored Impurities

  • Symptom: The reaction mixture develops a yellow, red, or dark color during the synthesis.

  • Cause: This can result from the decomposition of hydrazine starting materials or the oxidation of reaction intermediates. If using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of colored byproducts.

  • Solutions:

    • Addition of a Mild Base: If a hydrazine salt (e.g., hydrochloride) is used, adding one equivalent of a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities arising from oxidative processes.

    • Purification: Colored impurities can often be removed during the workup and purification steps. Washing the crude product with a non-polar solvent like toluene may be effective.

Issue 4: Biaryl Formation in N-Arylation Reactions

  • Symptom: In metal-catalyzed N-arylation of pyrazoles (e.g., using copper or palladium catalysts), mass spectrometry analysis of the crude product shows a peak corresponding to the homocoupling of the aryl halide starting material.

  • Cause: High reaction temperatures can sometimes favor the C-C homocoupling side reaction over the desired C-N cross-coupling.

  • Solutions:

    • Lower Reaction Temperature: Reducing the reaction temperature can help to minimize the biaryl formation.

    • Ligand Screening: The choice of ligand in a catalyzed reaction is crucial and can significantly impact the selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in pyrazole synthesis and how can I minimize it?

A1: The most prevalent side reaction is the formation of regioisomers, which occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. To minimize this, you can optimize the solvent system (fluorinated alcohols are often effective), control the pH with an appropriate acid or base, and carefully manage the reaction temperature.

Q2: How can I differentiate between pyrazole regioisomers?

A2: A combination of spectroscopic techniques is essential for distinguishing between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structure determination, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be

"Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate, along with troubleshooting for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, the compound should be stored in a cool, dry place with the container tightly sealed[1]. To minimize potential degradation, storage at 2-8°C is recommended. For extended periods, storing under an inert atmosphere such as argon or nitrogen can prevent oxidation[2].

Q2: My solid sample of this compound has developed a brownish tint. What could be the cause?

A brownish discoloration is often an indication of oxidation[2]. This can occur due to prolonged exposure to air (oxygen) or light. To prevent this, always store the compound in a tightly sealed container, protected from light, and consider flushing the container with an inert gas like nitrogen or argon before sealing[2].

Q3: I have prepared a stock solution of this compound in an organic solvent. How should I store it and for how long is it stable?

The stability of the stock solution will depend on the solvent used and the storage conditions. It is advisable to use dry (anhydrous) solvents. For short-term storage, refrigeration (2-8°C) is suitable. For long-term storage, freezing at -20°C is recommended. To prevent hydrolysis of the methyl ester, it is crucial to protect the solution from moisture. Solutions should be stored in tightly capped vials, potentially with a septum to allow for removal of aliquots without introducing moisture. It is good practice to prepare fresh solutions for sensitive experiments or to qualify the solution's integrity if stored for an extended period.

Q4: Can I store the compound at room temperature?

While short-term storage at room temperature is unlikely to cause immediate degradation, for long-term stability, it is highly recommended to store it in a cool environment[1]. Elevated temperatures can accelerate oxidative degradation of the pyrazole ring and potentially hydrolysis of the methyl ester[3][4].

Q5: What are the signs of degradation I should look for?

Besides a change in color, degradation can be monitored by analytical techniques such as:

  • Thin Layer Chromatography (TLC): The appearance of new spots or tailing of the main spot can indicate the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): A decrease in the peak area of the main compound and the emergence of new peaks are clear indicators of degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals or changes in the integration of existing signals can point to structural changes in the molecule. An increase in the acid value of the compound can also suggest hydrolysis of the ester.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change to brown) Oxidation of the pyrazole moiety.Store the compound under an inert atmosphere (N₂ or Ar), protected from light, and in a cool, dry place[1][2].
Inconsistent experimental results Degradation of the compound in solid form or in solution.Confirm the purity of the compound using an appropriate analytical method (TLC, HPLC, NMR). Prepare fresh stock solutions from solid material.
Low purity observed by analysis Improper storage or handling.Review storage conditions. Ensure the container is always tightly sealed after use and stored in a cool, dark, and dry environment[5]. Avoid repeated freeze-thaw cycles for solutions.
Precipitation in stock solution upon cooling The compound's solubility limit has been exceeded at lower temperatures.Gently warm the solution to redissolve the precipitate before use. If the issue persists, consider preparing a slightly more dilute stock solution.

Storage and Stability Data Summary

Parameter Recommended Condition Rationale Reference
Temperature Cool (2-8°C recommended)To minimize the rate of potential oxidative and hydrolytic degradation.[1][2]
Atmosphere Tightly sealed container; Inert gas (Argon or Nitrogen) for long-term storage.To prevent oxidation of the pyrazole ring.[2][6]
Light Protected from light (e.g., amber vial or stored in the dark).To prevent light-induced degradation.[2][3]
Moisture Dry conditions.To prevent hydrolysis of the methyl ester group.[7][8]
Incompatible Materials Strong oxidizing agents.To avoid vigorous and potentially hazardous reactions.[6][7][8]

Experimental Protocol: Stability Assessment of this compound

Objective: To evaluate the stability of this compound under various storage conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Vials (clear and amber glass) with screw caps

  • Controlled environment chambers (refrigerator at 4°C, incubator at 40°C)

  • HPLC system with a suitable column (e.g., C18)

  • Analytical balance

Methodology:

  • Sample Preparation:

    • Accurately weigh 5 mg of this compound into several clear and amber vials.

    • For solution stability testing, prepare a stock solution (e.g., 1 mg/mL) in a suitable anhydrous solvent (e.g., acetonitrile) and aliquot into clear and amber vials.

  • Initial Analysis (Time = 0):

    • Analyze one of the freshly prepared solid samples and one solution sample by HPLC to determine the initial purity. This will serve as the baseline.

  • Storage Conditions:

    • Store the vials under the following conditions:

      • Condition A (Control): 4°C, dark (in an amber vial), inert atmosphere (flushed with N₂).

      • Condition B (Elevated Temperature): 40°C, dark (in an amber vial).

      • Condition C (Light Exposure): Room temperature, exposed to ambient light (in a clear vial).

      • Condition D (Air Exposure): Room temperature, dark (in an amber vial, not sealed with inert gas).

  • Time-Point Analysis:

    • At specified time points (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve one vial from each storage condition.

    • For solid samples, prepare a solution of a known concentration.

    • Analyze each sample by HPLC to determine the purity.

  • Data Analysis:

    • Compare the purity of the samples at each time point to the initial purity (Time = 0).

    • Calculate the percentage degradation for each condition.

    • Plot the percentage of the remaining compound against time for each storage condition to visualize the degradation rate.

Visual Troubleshooting Workflow

G Troubleshooting Workflow for Compound Stability Issues cluster_storage Review Storage and Handling start Start: Inconsistent Experimental Results or Visual Degradation check_purity Check Purity (HPLC, TLC, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure check_conditions Verify Storage Conditions: - Temperature (Cool?) - Light (Protected?) - Atmosphere (Sealed/Inert?) is_pure->check_conditions No retest_experiment Use Fresh Stock and Retest Experiment is_pure->retest_experiment Yes check_solution Review Solution Preparation: - Anhydrous Solvent? - Storage Time/Temp? check_conditions->check_solution order_new Order New Batch of Compound check_solution->order_new problem_solved Problem Resolved retest_experiment->problem_solved contact_support Contact Technical Support order_new->contact_support

References

Technical Support Center: Synthesis of Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate . This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this specific synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and robust method is the cyclocondensation reaction, often a variation of the Knorr pyrazole synthesis, between a suitable 1,3,5-tricarbonyl equivalent and hydrazine hydrate. The key starting material is typically a derivative of acetone dicarboxylic acid, which reacts with hydrazine to form the pyrazole ring.

Q2: I am observing a significant amount of a regioisomeric byproduct. How can I improve the regioselectivity?

A2: The formation of regioisomers is a common challenge when using unsymmetrical dicarbonyl compounds.[1] In this specific synthesis, the cyclization can occur at two different carbonyl groups. To improve regioselectivity:

  • pH Control : Adjusting the reaction pH is critical. Acidic conditions often favor the attack of the more sterically accessible carbonyl, while neutral or basic conditions might alter the selectivity profile.[1]

  • Solvent Choice : The polarity of the solvent can influence which carbonyl group is more reactive. Experimenting with protic (e.g., ethanol, acetic acid) versus aprotic solvents (e.g., toluene, dioxane) is recommended.

  • Temperature : Lowering the reaction temperature can sometimes enhance the kinetic selectivity, favoring the formation of one isomer over the other.

Q3: The final product appears to be degrading during purification by silica gel chromatography. What is causing this and what are the alternatives?

A3: Pyrazole-containing compounds, especially those with ester functionalities, can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis or rearrangement.

  • Neutralize Silica : Pre-treat the silica gel by slurrying it with a dilute solution of a non-nucleophilic base like triethylamine (1-2% in the eluent) before packing the column.

  • Alternative Stationary Phases : Consider using neutral alumina or a reverse-phase C18 column for purification.

  • Non-Chromatographic Methods : Purification via crystallization or distillation (if the compound is thermally stable) can be effective alternatives to avoid degradation on stationary phases.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor reaction progress by TLC or LC-MS. Consider increasing the reaction time or temperature. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[2]
Poor Starting Material Quality Ensure the purity of the 1,3,5-dicarbonyl precursor and hydrazine hydrate. Impurities can introduce side reactions that consume starting materials.[1]
Suboptimal Catalyst/Solvent The choice of acid or base catalyst is often critical.[2] Perform small-scale optimizations with different catalysts (e.g., acetic acid, HCl, p-TsOH) and solvents.
Formation of Stable Intermediates In some cases, a stable hydrazone or hydroxylpyrazolidine intermediate may form that does not readily cyclize and dehydrate.[1] Adding a dehydrating agent or increasing the reaction temperature may drive the reaction to completion.
Problem 2: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Steps
Product is Water-Soluble If the product has high polarity, it may be partially lost in the aqueous phase during work-up. Extract the aqueous layer multiple times with a more polar organic solvent like ethyl acetate or dichloromethane.
Formation of Emulsions During aqueous work-up, emulsions can form, making phase separation difficult. Add brine (saturated NaCl solution) to break the emulsion.
Oily or Non-Crystalline Product The product may be an oil at room temperature. Attempt purification by column chromatography. If an oil is obtained after chromatography, try co-evaporation with a solvent in which it is sparingly soluble (e.g., hexane, diethyl ether) to induce precipitation.
Persistent Impurities If standard purification methods fail, consider converting the product to a salt (e.g., hydrochloride salt), which can often be crystallized to a high purity and then neutralized back to the free base.[3]

Experimental Protocol: Synthesis of this compound

This protocol describes a representative lab-scale synthesis. Scale-up requires careful consideration of heat transfer and reagent addition rates.

Step 1: Synthesis of the β-Keto Ester Precursor (Dimethyl 2-acetyl-3-oxobutane-1,4-dioate)

  • To a stirred solution of sodium methoxide (1.1 equivalents) in anhydrous methanol at 0 °C, slowly add dimethyl succinate (1.0 equivalent).

  • After stirring for 15 minutes, add acetyl chloride (1.05 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by pouring it into ice-cold 1M HCl and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude precursor.

Step 2: Cyclocondensation to Form the Pyrazole

  • Dissolve the crude β-keto ester precursor from Step 1 in ethanol or acetic acid.

  • Add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to reflux (typically 70-80 °C) and monitor by TLC until the starting material is consumed (usually 4-8 hours).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

Step 3: Purification

  • Purify the crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

  • Combine the product-containing fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil.

Visual Guides

Experimental Workflow

G start Starting Materials (Dimethyl Succinate, Acetyl Chloride) precursor_synth Step 1: Precursor Synthesis (Claisen Condensation) start->precursor_synth workup1 Aqueous Work-up & Extraction precursor_synth->workup1 crude_precursor Crude β-Keto Ester workup1->crude_precursor cyclization Step 2: Cyclocondensation (Reflux in Ethanol/AcOH) crude_precursor->cyclization hydrazine Hydrazine Hydrate hydrazine->cyclization workup2 Aqueous Work-up & Extraction cyclization->workup2 crude_product Crude Product workup2->crude_product purification Step 3: Purification (Column Chromatography) crude_product->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting Decision Tree

G problem Low Yield or Incomplete Reaction cause1 Reaction Time/Temp Too Low? problem->cause1 cause2 Poor Reagent Quality? problem->cause2 cause3 Side Product Formation? problem->cause3 solution1a Increase Reaction Time cause1->solution1a Yes solution1b Increase Temperature cause1->solution1b Yes solution2 Verify Purity of Starting Materials (e.g., by NMR, GC) cause2->solution2 Yes solution3a Optimize pH cause3->solution3a Yes solution3b Screen Solvents cause3->solution3b Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Troubleshooting Pyrazole Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with pyrazole ester hydrolysis. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice for resolving issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my pyrazole ester hydrolysis incomplete?

Incomplete hydrolysis is a common issue that can arise from several factors, often related to the stability of the ester or suboptimal reaction conditions.

  • Potential Causes & Solutions:

    • Steric Hindrance: Esters with bulky substituents on the pyrazole ring or as the alcohol portion can be sterically hindered, slowing down the rate of hydrolysis.

      • Solution: Increase the reaction temperature, prolong the reaction time, or use a stronger base (e.g., KOH instead of NaOH) or a more concentrated acid. For highly hindered esters, consider using alternative methods like hydrolysis with lithium iodide in pyridine or potassium trimethylsilanolate in THF.

    • Insufficient Reagent: The amount of base or acid may not be sufficient to drive the reaction to completion.

      • Solution: Use a larger excess of the hydrolyzing agent. For basic hydrolysis, 2-4 equivalents of base are common, but this can be increased. For acidic hydrolysis, using a higher concentration of the acid or a stronger acid might be necessary.

    • Poor Solubility: The pyrazole ester may not be fully dissolved in the reaction solvent, limiting the access of the hydrolyzing agent.

      • Solution: Add a co-solvent to improve solubility. For basic hydrolysis, combinations like THF/water, methanol/water, or ethanol/water are effective. For acid hydrolysis, aqueous mixtures with dioxane or THF can be used.

    • Reversible Reaction (Acid-Catalyzed): Acid-catalyzed hydrolysis is a reversible process. The accumulation of the alcohol byproduct can shift the equilibrium back towards the starting material.

      • Solution: Use a large excess of water to drive the equilibrium towards the products.

2. I am observing unexpected side products. What are they and how can I avoid them?

The formation of byproducts can complicate purification and reduce the yield of the desired pyrazole carboxylic acid.

  • Potential Side Reactions & Prevention:

    • Decarboxylation: Pyrazole carboxylic acids can be susceptible to decarboxylation, especially at high temperatures, leading to the loss of the carboxyl group.

      • Prevention: Perform the hydrolysis at the lowest effective temperature. Monitor the reaction closely and avoid prolonged heating once the reaction is complete.

    • Ring Opening/Degradation: Harsh reaction conditions (very high temperatures or highly concentrated acid/base) can lead to the degradation of the pyrazole ring itself.

      • Prevention: Use milder reaction conditions. Optimize the temperature and concentration of the hydrolyzing agent.

    • Epimerization: If the pyrazole or its substituents contain chiral centers, the use of strong bases can lead to epimerization at adjacent stereocenters.

      • Prevention: Use milder bases (e.g., LiOH) and lower reaction temperatures. Carefully monitor the reaction time to avoid prolonged exposure to basic conditions.

    • Side Reactions with Sensitive Functional Groups: If your molecule contains other sensitive functional groups (e.g., amides, nitriles), they may also react under the hydrolysis conditions. For instance, under acidic conditions, tryptophan residues can undergo side reactions.[1]

      • Prevention: Choose hydrolysis conditions that are chemoselective for the ester. For base-catalyzed hydrolysis, saponification is generally faster for esters than for amides. For acid-catalyzed hydrolysis, careful control of temperature and acid concentration is crucial. If sensitive amino acids are present, consider enzymatic hydrolysis or alternative deprotection strategies.

3. How can I effectively monitor the progress of my pyrazole ester hydrolysis?

Proper reaction monitoring is crucial to determine the optimal reaction time and to avoid the formation of degradation products.

  • Recommended Techniques:

    • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting ester and the appearance of the product carboxylic acid. The carboxylic acid product is typically more polar and will have a lower Rf value than the ester. Staining with an appropriate indicator (e.g., potassium permanganate) can help visualize the spots.

    • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction progress. It can accurately measure the percentage of starting material remaining and the formation of the product and any byproducts. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a small amount of trifluoroacetic acid) is commonly used.

4. What is the best way to work up and purify the pyrazole carboxylic acid product?

The workup and purification procedure is critical for obtaining a pure product.

  • Standard Procedure:

    • Quenching: After the reaction is complete (as determined by TLC or HPLC), cool the reaction mixture to room temperature or in an ice bath.

    • Solvent Removal: If a volatile organic co-solvent was used, it can be removed under reduced pressure.

    • Acidification: Dilute the remaining aqueous solution with water and acidify carefully with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. The pyrazole carboxylic acid will precipitate out of the solution if it is a solid.

    • Extraction: If the product does not precipitate or to recover any dissolved product, extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

    • Washing: Wash the combined organic extracts with water and then with brine to remove any remaining inorganic salts.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purification: The crude pyrazole carboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

Table 1: Typical Reaction Conditions for Pyrazole Ester Hydrolysis

Ester TypeReagentSolventTemperature (°C)Time (h)Typical Yield (%)Notes
Basic Hydrolysis (Saponification)
Ethyl 3-methyl-1H-pyrazole-5-carboxylateNaOH (2-4 eq)Ethanol/WaterReflux2-6>90A common and efficient method for simple pyrazole esters.
Methyl 1-phenyl-1H-pyrazole-4-carboxylateLiOH (3 eq)THF/WaterRoom Temp - 504-1285-95LiOH is a milder base, useful for substrates prone to epimerization.
Sterically Hindered Pyrazole EsterKOH (5-10 eq)Dioxane/Water10012-2460-80Harsher conditions may be required for sterically hindered esters.
Acid-Catalyzed Hydrolysis
Methyl 1H-pyrazole-3-carboxylate6M HCl (aq)Dioxane1008-1680-90A large excess of water drives the equilibrium.
Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylateH₂SO₄ (conc.)Acetic Acid/Water90-1006-1275-85Acetic acid can serve as a co-solvent.
tert-Butyl pyrazole-3-carboxylateTrifluoroacetic Acid (TFA)DichloromethaneRoom Temp1-4>95tert-Butyl esters are readily cleaved under milder acidic conditions.

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Addition of Base: Add sodium hydroxide (2.5 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4 hours.

  • Monitoring: Monitor the reaction progress by TLC (eluent: 1:1 ethyl acetate/hexanes), observing the disappearance of the starting ester spot and the appearance of a more polar product spot at the baseline.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Carefully acidify the solution to pH 2-3 with 1M HCl. A white precipitate should form.

    • Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Dry the solid in a vacuum oven. If necessary, recrystallize the product from an ethanol/water mixture to obtain pure 3-methyl-1H-pyrazole-5-carboxylic acid.

Protocol 2: Acid-Catalyzed Hydrolysis of Methyl 1H-pyrazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend methyl 1H-pyrazole-4-carboxylate (1.0 eq) in a 1:1 mixture of dioxane and 6M aqueous hydrochloric acid.

  • Heating: Heat the reaction mixture to 100 °C and maintain for 12 hours. The suspension should become a clear solution as the reaction progresses.

  • Monitoring: Monitor the reaction by HPLC to confirm the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the dioxane under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath.

    • If the product crystallizes out, collect it by vacuum filtration and wash with cold water.

    • If the product remains in solution, extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent to yield pure 1H-pyrazole-4-carboxylic acid.

Mandatory Visualization

PyrazoleEsterHydrolysisTroubleshooting start Problem Observed incomplete Incomplete Hydrolysis start->incomplete side_products Side Products Observed start->side_products workup_issue Workup/Purification Issues start->workup_issue steric_hindrance Steric Hindrance? incomplete->steric_hindrance Cause insufficient_reagent Insufficient Reagent? incomplete->insufficient_reagent Cause poor_solubility Poor Solubility? incomplete->poor_solubility Cause decarboxylation Decarboxylation? side_products->decarboxylation Cause degradation Ring Degradation? side_products->degradation Cause epimerization Epimerization? side_products->epimerization Cause product_loss Product Loss during Extraction? workup_issue->product_loss Cause precipitation_fail Product Fails to Precipitate? workup_issue->precipitation_fail Cause increase_temp_time Increase Temp/Time Use stronger reagent steric_hindrance->increase_temp_time Solution increase_equivalents Increase Equivalents of Acid/Base insufficient_reagent->increase_equivalents Solution add_cosolvent Add Co-solvent (THF, MeOH, Dioxane) poor_solubility->add_cosolvent Solution lower_temp Lower Reaction Temperature decarboxylation->lower_temp Solution milder_conditions Use Milder Conditions (e.g., LiOH) degradation->milder_conditions Solution epimerization->milder_conditions Solution shorter_time Reduce Reaction Time epimerization->shorter_time Solution check_aq_ph Check Aqueous pH Saturate with NaCl product_loss->check_aq_ph Solution extract_thoroughly Extract Thoroughly with Organic Solvent precipitation_fail->extract_thoroughly Solution

Caption: Troubleshooting workflow for pyrazole ester hydrolysis.

HydrolysisPathways ester Pyrazole Ester acid_hydrolysis Acid-Catalyzed Hydrolysis (H₃O⁺, Δ) ester->acid_hydrolysis base_hydrolysis Base-Promoted Hydrolysis (⁻OH, Δ) ester->base_hydrolysis acid Pyrazole Carboxylic Acid acid_hydrolysis->acid carboxylate Pyrazole Carboxylate base_hydrolysis->carboxylate side_reaction_node Potential Side Reactions acid->side_reaction_node workup Acidic Workup (H⁺) carboxylate->workup carboxylate->side_reaction_node workup->acid decarboxylation Decarboxylation (-CO₂) side_reaction_node->decarboxylation High Temp degradation Ring Degradation side_reaction_node->degradation Harsh Conditions epimerization Epimerization side_reaction_node->epimerization Strong Base decarboxylated_product Decarboxylated Pyrazole decarboxylation->decarboxylated_product

Caption: Reaction pathways for pyrazole ester hydrolysis.

References

Technical Support Center: Improving Regioselectivity in Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Knorr pyrazole synthesis. Our goal is to help you overcome common challenges, particularly in controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of the Knorr pyrazole synthesis, and why is controlling their formation important?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This issue arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, which can lead to two different substitution patterns on the final pyrazole product.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1]

Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?

A2: The formation of one regioisomer over another is influenced by several key factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically direct the initial reaction to the less hindered carbonyl group.[1][3]

  • Electronic Effects: The electronic properties of the substituents (electron-donating or -withdrawing) alter the reactivity of the carbonyl carbons. Electron-withdrawing groups enhance the electrophilicity of a carbonyl carbon, making it a more likely site for nucleophilic attack.[1][3]

  • Reaction pH: The acidity or basicity of the reaction medium can change the nucleophilicity of the hydrazine nitrogens.[2][3] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, favoring a different major regioisomer.[2][4]

  • Solvent Choice: The solvent can significantly impact regioselectivity. For example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve selectivity compared to more common solvents like ethanol.[1][2][3][5]

  • Temperature: The reaction temperature can be a critical parameter in controlling the kinetic versus thermodynamic product distribution, thereby affecting the isomeric ratio.[1][3]

  • Reactant Stoichiometry: Varying the ratio of the dicarbonyl compound and the hydrazine has been shown to affect the regioisomeric ratio of the product.[6]

Q3: Are there alternative methods to the classical Knorr synthesis for achieving better regioselectivity?

A3: Yes, when the traditional Knorr synthesis provides poor regioselectivity, several alternative strategies can be employed.

  • Use of 1,3-Dicarbonyl Surrogates: One effective approach is the use of surrogates like β-enaminones. These compounds have differentiated electrophilic centers, which can force the reaction to proceed with higher regioselectivity.[3]

  • [3+2] Cycloaddition Reactions: Methods like the [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones can offer excellent regioselectivity under mild conditions.[3] Another approach involves the reaction of N-arylhydrazones with nitroolefins, which provides high regioselectivity through a stepwise cycloaddition mechanism.[7]

  • Modified Knorr Condensations: Various modifications to the classical Knorr cyclocondensation have been developed to improve regio-control.[8][9]

Troubleshooting Guides

Issue 1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

Answer: A mixture of regioisomers is a common problem when using unsymmetrical 1,3-dicarbonyls.[2] Consider the following strategies to improve the selectivity for the desired product:

  • Modify Reaction Conditions:

    • Solvent: Change the solvent to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which have been shown to significantly enhance regioselectivity.[1][2][5]

    • pH Control: Adjust the pH of the reaction. Acidic conditions may favor one isomer, while neutral or basic conditions may favor the other.[2][3]

    • Temperature: Lowering the reaction temperature may favor the kinetically controlled product, potentially increasing the isomeric ratio.[1]

  • Utilize Steric Hindrance: If possible, use a starting material with a bulky substituent on either the dicarbonyl compound or the hydrazine to sterically direct the reaction towards a single isomer.[3]

  • Consider Alternative Routes: If optimizing the Knorr synthesis is unsuccessful, a different synthetic method known for high regio-control, such as a 1,3-dipolar cycloaddition, may be necessary.[1][10]

Data Presentation: Effect of Solvent on Regioselectivity

The choice of solvent can have a profound impact on the ratio of regioisomers formed. Fluorinated alcohols, in particular, have been demonstrated to improve selectivity.

1,3-Dicarbonyl SubstrateHydrazine SubstrateSolventRegioisomeric Ratio (Desired:Undesired)Reference
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineEthanol (EtOH)Low Selectivity[5]
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineTrifluoroethanol (TFE)85:15[5]
1,1,1-Trifluoro-2,4-pentanedionePhenylhydrazineHexafluoroisopropanol (HFIP)High Selectivity[5]
General Unsymmetrical DiketoneSubstituted HydrazineAprotic Dipolar (e.g., DMF)Can improve results over ethanol[3]

Issue 2: My pyrazole synthesis is resulting in a very low yield or no product at all. What are the potential causes?

Answer: Low or no yield can stem from several factors. Here is a systematic approach to troubleshooting:

  • Starting Material Quality: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine. Hydrazine derivatives can degrade over time, and impurities can lead to side reactions. Use freshly purified or high-purity commercial reagents.[2][3]

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. Ensure it is appropriate for your specific substrates and is anhydrous if required.[3]

    • Temperature: The reaction may require heating to proceed. If you are running the reaction at room temperature, try increasing the temperature. Conversely, excessive heat can sometimes lead to degradation.[2]

  • Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and fail to dehydrate to the final pyrazole product. Adjusting conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to push the reaction to completion.[2]

Visualizations

Knorr_Mechanism reactants Unsymmetrical 1,3-Dicarbonyl + Hydrazine intermediateA Hydrazone Intermediate A (Attack at Carbonyl 1) reactants->intermediateA Pathway A intermediateB Hydrazone Intermediate B (Attack at Carbonyl 2) reactants->intermediateB Pathway B productA Regioisomer A intermediateA->productA Cyclization & Dehydration productB Regioisomer B intermediateB->productB Cyclization & Dehydration

Caption: Knorr synthesis pathways leading to different regioisomers.[2]

Troubleshooting_Workflow start Start: Poor Regioselectivity (Mixture of Isomers) check_solvent Change Solvent? (e.g., EtOH to TFE/HFIP) start->check_solvent adjust_ph Adjust Reaction pH? (Acidic vs. Neutral) check_solvent->adjust_ph No / Minor Improvement end_success Success: Regioisomer Ratio > 95:5 check_solvent->end_success Yes adjust_temp Modify Temperature? adjust_ph->adjust_temp No / Minor Improvement adjust_ph->end_success Yes check_sterics Utilize Steric Hindrance? adjust_temp->check_sterics No / Minor Improvement adjust_temp->end_success Yes alternative_method Consider Alternative Method? (e.g., [3+2] Cycloaddition) check_sterics->alternative_method Not Feasible or No Improvement check_sterics->end_success Yes end_fail Re-evaluate Synthetic Strategy alternative_method->end_fail Influencing_Factors center Regioselectivity in Knorr Synthesis steric Steric Effects (Bulky Groups) center->steric electronic Electronic Effects (EWG / EDG) center->electronic solvent Solvent Choice (e.g., TFE, HFIP) center->solvent ph Reaction pH (Acidic vs. Neutral) center->ph temp Temperature (Kinetic vs. Thermodynamic) center->temp

References

removal of hydrazine impurities from pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removal of Hydrazine Impurities

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to the removal of residual hydrazine, a common and potentially genotoxic impurity, from pyrazole synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my crude pyrazole product contaminated with excess hydrazine?

A1: In many pyrazole synthesis protocols, such as the Knorr synthesis, an excess of hydrazine or its derivatives is often used to ensure the complete consumption of the 1,3-dicarbonyl starting material and drive the reaction to completion.[1][2] While this improves the yield of the desired pyrazole, it results in unreacted hydrazine remaining in the crude product mixture.

Q2: What are the common strategies for removing residual hydrazine?

A2: The most common strategies involve chemically converting hydrazine into a more easily removable compound (quenching), followed by standard purification techniques. Key methods include:

  • Quenching with Aldehydes or Ketones: Reacting the excess hydrazine with an aldehyde (e.g., benzaldehyde) or a ketone (e.g., acetone) to form the corresponding hydrazone.[3] Hydrazones are typically more stable and have different solubility and chromatographic properties than the target pyrazole, facilitating their removal through extraction, crystallization, or column chromatography.

  • Oxidative Quenching: Using an oxidizing agent like hydrogen peroxide (H₂O₂) or sodium hypochlorite (bleach) to decompose hydrazine into nitrogen gas and water.[3][4] This method must be used with caution as it can be exothermic and may affect sensitive functional groups on the desired product.[4]

  • Aqueous Wash/Extraction: If the pyrazole product has low solubility in water, washing the crude product with water can remove water-soluble hydrazine hydrate.[5] Often, an acidic wash is employed to protonate the basic hydrazine, increasing its solubility in the aqueous phase.

  • Chromatography: Standard column chromatography can be effective, but hydrazine itself may be difficult to separate. It is often more effective after a quenching step to remove the resulting derivative.[6]

Q3: My reaction mixture turned a deep yellow/red after adding phenylhydrazine. How can I remove this color?

A3: Phenylhydrazine is known to decompose, especially at elevated temperatures, which can form colored impurities.[3] The color may also be due to the formation of a colored hydrazone derivative during the reaction or workup. Purification via recrystallization or column chromatography is typically effective in removing these colored by-products. Using freshly distilled or high-purity phenylhydrazine can help minimize their formation.[3]

Q4: How can I verify that all hydrazine has been removed from my final product?

A4: Due to its genotoxic potential, it is critical to confirm the absence of hydrazine. Hydrazine lacks a strong UV chromophore, making it difficult to detect directly with standard HPLC-UV methods.[7] Therefore, quantitative analysis typically involves:

  • Derivatization: Reacting the sample with a derivatizing agent that attaches a chromophore to any residual hydrazine. Common agents include p-dimethylaminobenzaldehyde, salicylaldehyde, or 2-hydroxy-1-naphthalaldehyde (HNA).[4][7][8]

  • Analysis: Quantifying the resulting colored derivative using HPLC-UV or a spectrophotometric method.[8] These methods can achieve very low detection limits, often in the parts-per-million (ppm) range.[7]

Q5: Are there any safety concerns when quenching hydrazine?

A5: Yes. Hydrazine is toxic and should always be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1] Quenching reactions, particularly with strong oxidizing agents like hydrogen peroxide or bleach, can be highly exothermic and may lead to a rapid evolution of gas.[3] These reagents should be added slowly and with cooling to control the reaction rate.

Troubleshooting and Purification Workflow

The following diagram outlines a general workflow for troubleshooting and removing hydrazine impurities post-synthesis.

G start Crude Pyrazole Product (Contains excess hydrazine) check_sol Is product soluble in reaction solvent? start->check_sol precipitate Precipitate product (e.g., add anti-solvent) check_sol->precipitate No quench Quench excess hydrazine in solution check_sol->quench Yes wash Wash/filter solid product to remove hydrazine precipitate->wash purify Purify Pyrazole (Crystallization / Chromatography) wash->purify quench_choice Select Quenching Method quench->quench_choice aldehyde Add Aldehyde/Ketone (e.g., Benzaldehyde) quench_choice->aldehyde Product is oxidant-sensitive oxidize Add Oxidizing Agent (e.g., H₂O₂) quench_choice->oxidize Product is stable to oxidants workup Aqueous Workup / Extraction (to remove hydrazone/salts) aldehyde->workup oxidize->workup workup->purify analyze Analyze for Residual Hydrazine (e.g., Derivatization + HPLC) purify->analyze

Caption: Workflow for hydrazine removal and product purification.

Data Presentation: Comparison of Hydrazine Removal Methods

The table below summarizes common chemical quenching methods for hydrazine removal.

MethodReagent ExamplePrincipleAdvantagesDisadvantages & Considerations
Aldehyde/Ketone Quenching Benzaldehyde, AcetoneForms a stable, easily separable hydrazone derivative.[3]Mild conditions; avoids harsh oxidants that could degrade the target molecule.Introduces a new impurity (the hydrazone) that must be removed via extraction, crystallization, or chromatography.
Oxidative Quenching Hydrogen Peroxide (H₂O₂)Oxidizes hydrazine to nitrogen gas (N₂) and water (H₂O).[4]By-products are innocuous (gas and water) and easily removed.Reaction can be highly exothermic and requires careful temperature control; the oxidant may react with the desired pyrazole product.[3][4]
Acidic Wash Dilute HCl or H₂SO₄Protonates basic hydrazine (N₂H₅⁺), making it highly soluble in the aqueous phase for extraction.Simple, effective for phase separations, and inexpensive.The pyrazole product may also be basic and could be extracted into the aqueous acid layer; requires a product that is stable to acid.

Experimental Protocols

Protocol 1: Quenching of Hydrazine with Benzaldehyde

This protocol describes the removal of excess hydrazine hydrate by converting it to benzaldehyde hydrazone, which can then be removed during workup and purification.

  • Reaction Setup: After the pyrazole synthesis is deemed complete by TLC or LCMS, cool the reaction mixture to room temperature in a flask equipped with a magnetic stirrer.

  • Quenching: For each equivalent of excess hydrazine hydrate used in the reaction, add 1.1 equivalents of benzaldehyde. Add the benzaldehyde dropwise, especially if the reaction is concentrated, as the formation of the hydrazone can be exothermic.

  • Stirring: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete reaction with the hydrazine.

  • Monitoring: Monitor the disappearance of hydrazine. This can be challenging directly, but a TLC stain that visualizes hydrazine (e.g., p-anisaldehyde) can be used. More practically, one can assume completion after the specified time.

  • Workup: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1 M HCl (to remove any remaining basic impurities), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, now containing benzaldehyde hydrazone instead of hydrazine, can be purified by standard methods like column chromatography or recrystallization.

Protocol 2: Quantification of Residual Hydrazine by HPLC after Derivatization with Salicylaldehyde

This protocol provides a general method for determining trace levels of hydrazine in a final pyrazole product.[8]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the purified pyrazole sample into a volumetric flask.

    • Dissolve the sample in a suitable diluent (e.g., a mixture of water and methanol).

  • Derivatization:

    • To the sample solution, add a solution of salicylaldehyde (the derivatizing reagent).

    • Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature to form the salicylaldehyde azine derivative.

  • Standard Preparation: Prepare a series of calibration standards by derivatizing known concentrations of hydrazine in the same manner as the sample.

  • HPLC Analysis:

    • Analyze the derivatized sample and standards by reverse-phase HPLC.

    • Typical Conditions:

      • Column: C18 column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm).[8]

      • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile).[8]

      • Flow Rate: 1.0 mL/min.[8]

      • Detection: UV detector set to the maximum absorbance wavelength of the salicylaldehyde azine derivative (e.g., 360 nm).[8]

  • Quantification: Construct a calibration curve from the peak areas of the standards. Use the regression equation to calculate the concentration of hydrazine in the sample, typically reported in ppm (µg/g of the pyrazole product). Methods like this can achieve a Limit of Quantification (LOQ) as low as 3.1 ppm.[8]

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis sample_prep Dissolve Pyrazole Sample in Diluent add_reagent_sample Add Salicylaldehyde to Sample sample_prep->add_reagent_sample standard_prep Prepare Known Hydrazine Concentration Standards add_reagent_std Add Salicylaldehyde to Standards standard_prep->add_reagent_std react Incubate to form colored derivative add_reagent_sample->react add_reagent_std->react hplc Inject onto RP-HPLC System (UV Detection) react->hplc quantify Quantify using Calibration Curve hplc->quantify

Caption: Experimental workflow for hydrazine quantification.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The arrangement of substituents on the pyrazole ring can give rise to various isomers, each potentially exhibiting distinct biological profiles. Understanding the structure-activity relationships (SAR) of these isomers is paramount for rational drug design and the development of more potent and selective therapeutic agents. This guide provides an objective comparison of the biological activities of pyrazole isomers, supported by experimental data, to aid researchers in this endeavor.

Comparative Biological Activity of Pyrazole Regioisomers

The orientation of substituents on the pyrazole ring significantly influences the molecule's interaction with biological targets. A study comparing two series of regioisomeric bis-pyrazoline derivatives against drug-resistant bacteria highlights the profound impact of isomeric substitution on antibacterial potency. The following table summarizes the minimum inhibitory concentration (MIC) values of these isomers against Methicillin-sensitive Staphylococcus aureus (MSSA), Methicillin-resistant Staphylococcus aureus (MRSA), and Vancomycin-resistant Staphylococcus aureus (VRSA).[1][2]

Compound Regioisomeric Series Substituents MIC (μg/mL) vs. MSSA MIC (μg/mL) vs. MRSA MIC (μg/mL) vs. VRSA
9ad 1,3,5-TrisubstitutedR = 4-Cl, R' = 4-NO20.480.971.95
10ad 1,3,5-TrisubstitutedR = 4-Cl, R' = 4-NO23.97.8115.62
9ag 1,3,5-TrisubstitutedR = 4-F, R' = 4-NO20.971.953.9
10ag 1,3,5-TrisubstitutedR = 4-F, R' = 4-NO27.8115.6231.25
9ah 1,3,5-TrisubstitutedR = 4-Br, R' = 4-NO20.971.953.9
10ah 1,3,5-TrisubstitutedR = 4-Br, R' = 4-NO27.8115.6231.25

Data extracted from a comparative study on regioisomeric bis-pyrazolines.[1][2]

The data clearly demonstrates that the 1,3,5-trisubstituted pyrazoline series (9a-h) consistently exhibits significantly lower MIC values, indicating higher antibacterial potency, compared to their regioisomeric counterparts (10a-h). This underscores the critical role of the substituent positioning on the pyrazole core in defining the biological activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of pyrazole isomers.

Synthesis of Regioisomeric Bis-Pyrazoline Derivatives

General Procedure for the Synthesis of Bis-Chalcones (Precursors): A mixture of the appropriate bis-aldehyde (1 mmol) and the corresponding acetophenone derivative (2 mmol) was dissolved in ethanol (20 mL). To this solution, an aqueous solution of NaOH (40%, 10 mL) was added dropwise with constant stirring at room temperature. The reaction mixture was stirred for 2-3 hours and then poured into ice-cold water. The resulting precipitate was filtered, washed with water until neutral, dried, and recrystallized from ethanol to afford the pure bis-chalcone.

General Procedure for the Synthesis of 1,3,5-Trisubstituted Bis-Pyrazoline Series (e.g., 9ad): A mixture of the appropriate bis-chalcone (1 mmol) and phenylhydrazine hydrochloride (2 mmol) in glacial acetic acid (20 mL) was refluxed for 8-10 hours. The reaction progress was monitored by thin-layer chromatography (TLC). After completion, the reaction mixture was cooled to room temperature and poured into crushed ice. The solid product that separated out was filtered, washed with water, dried, and purified by column chromatography over silica gel using a suitable eluent.

General Procedure for the Synthesis of Regioisomeric Bis-Pyrazoline Series (e.g., 10ad): The synthesis of the regioisomeric series followed a similar procedure to the 1,3,5-trisubstituted series, with modifications in the reaction conditions or the starting materials to favor the formation of the alternative regioisomer. The specific modifications to direct the regioselectivity are detailed in the primary literature.[1][2]

Antimicrobial Activity Assay

Determination of Minimum Inhibitory Concentration (MIC): The antibacterial activity of the synthesized pyrazole isomers was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains: Methicillin-sensitive Staphylococcus aureus (MSSA, ATCC 29213), Methicillin-resistant Staphylococcus aureus (MRSA, ATCC 33591), and Vancomycin-resistant Staphylococcus aureus (VRSA, ATCC 700699) were used.

  • Culture Preparation: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB) at 37°C. The bacterial suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Assay Procedure: The assay was performed in 96-well microtiter plates. A serial two-fold dilution of each test compound (in DMSO, with the final DMSO concentration not exceeding 1%) was prepared in MHB. An equal volume of the diluted bacterial suspension was added to each well.

  • Controls: A positive control (wells with bacteria and no drug) and a negative control (wells with broth only) were included in each plate. A standard antibiotic was used as a reference drug.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Visualizing the Synthesis Workflow

The following diagram illustrates the general synthetic pathway for the preparation of the regioisomeric pyrazoline derivatives.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Products Bis_Aldehyde Bis-Aldehyde Bis_Chalcone Bis-Chalcone Bis_Aldehyde->Bis_Chalcone Ethanol, NaOH Acetophenone Acetophenone Derivative Acetophenone->Bis_Chalcone Pyrazoline_9 1,3,5-Trisubstituted Bis-Pyrazoline (e.g., 9ad) Bis_Chalcone->Pyrazoline_9 Glacial Acetic Acid, Reflux Pyrazoline_10 Regioisomeric Bis-Pyrazoline (e.g., 10ad) Bis_Chalcone->Pyrazoline_10 Modified Conditions Phenylhydrazine Phenylhydrazine Hydrochloride Phenylhydrazine->Pyrazoline_9 Phenylhydrazine->Pyrazoline_10

Caption: Synthetic route to regioisomeric bis-pyrazoline derivatives.

This guide highlights the critical importance of isomeric considerations in the design of novel pyrazole-based therapeutic agents. The provided data and protocols serve as a valuable resource for researchers aiming to optimize the biological activity of this versatile heterocyclic scaffold.

References

A Comparative Guide to Analytical Method Validation for Pyrazole Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Pyrazole Derivatives, Supported by Experimental Data.

The accurate and precise quantification of pyrazole derivatives is paramount in pharmaceutical research and development, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted analytical technique for this purpose. This guide provides a comprehensive comparison of various reversed-phase HPLC (RP-HPLC) methods validated for the analysis of different pyrazole derivatives, including the widely recognized anti-inflammatory drug, celecoxib. The performance of these methods is objectively compared using key validation parameters, supported by detailed experimental protocols to assist researchers in selecting and implementing the most suitable method for their specific analytical needs.

Comparative Analysis of HPLC Method Performance

The selection of an optimal HPLC method for the analysis of pyrazole derivatives is contingent upon the specific requirements of the assay, such as the nature of the analyte, the sample matrix, and the desired sensitivity. The following tables summarize the quantitative performance data from various validated RP-HPLC methods, offering a clear comparison of their efficacy.

Table 1: Comparison of Chromatographic Conditions for the Analysis of Pyrazole Derivatives

AnalyteColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Reference
CelecoxibC18Acetonitrile:Water:Triethylamine:Orthophosphoric acid (600:400:1:1 v/v/v/v)1.02209.5[1]
CelecoxibC18Methanol:Water (85:15 v/v)Not Specified251Not Specified[2]
Pyrazoline DerivativeEclipse XDB C18 (150mm x 4.6mm, 5µm)0.1% Trifluoroacetic acid:Methanol (20:80 v/v)1.02065.6
(4Z) 3-methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone]Luna 5µ C18 (2) (250 x 4.80 mm)Acetonitrile:Water (90:10 v/v)0.82377.3[3]
5-Hydrazinyl-4-phenyl-1H-pyrazoleC18Acetonitrile:0.1% Trifluoroacetic acid in water (75:25 v/v)Not Specified237~7.3[1]

Table 2: Comparison of Validation Parameters for HPLC Methods

AnalyteLinearity (R²)Accuracy (% Recovery)Precision (% RSD)LODLOQReference
Celecoxib> 0.99999.53 - 99.750.6555Not SpecifiedNot Specified[1]
Pyrazoline Derivative0.998Not Specified< 2.04 µg/mL15 µg/mL[4]
(4Z) 3-methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone]Not SpecifiedNot Specified0.3Not SpecifiedNot Specified[3]
5-Hydrazinyl-4-phenyl-1H-pyrazole> 0.99998 - 102< 22.43 µg/mL7.38 µg/mL[1]
Diphenyl-1H-pyrazole-4,5-diamine (Typical)> 0.99998.0 - 102.0< 2.0~10-100 ng/mL~50-200 ng/mL

Experimental Protocols

A generalized experimental protocol for the validation of an analytical method for pyrazole derivatives using HPLC is provided below. This is followed by a specific example for the analysis of Celecoxib.

General HPLC Method Validation Protocol

This protocol outlines the key steps for validating an HPLC method for the quantification of a pyrazole derivative, adhering to the International Council for Harmonisation (ICH) guidelines.

1. Reagents and Materials:

  • Reference standard of the pyrazole derivative

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers and additives (e.g., phosphoric acid, trifluoroacetic acid, triethylamine)

  • Analytical column (typically a C18 column)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous phase (e.g., water or buffer). The composition can be isocratic or a gradient.

  • Flow Rate: Typically set between 0.8 and 1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, often around 25-30 °C.

  • Injection Volume: Typically 10-20 µL.

  • Detection Wavelength: Determined by measuring the UV spectrum of the analyte to find the wavelength of maximum absorbance (λmax).

3. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation procedure will depend on the matrix. For bulk drug analysis, dissolve a known amount of the sample in the mobile phase. For formulations, an extraction step may be necessary. All solutions should be filtered through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters:

  • Specificity: Inject a blank (mobile phase), a placebo (formulation matrix without the analyte), and a spiked sample to ensure that there are no interfering peaks at the retention time of the analyte.

  • Linearity: Inject the working standard solutions at a minimum of five different concentrations. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²), which should ideally be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within an acceptable range, typically 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the same standard solution on the same day. The relative standard deviation (%RSD) should be less than 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment. The %RSD should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally make small variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) and evaluate the effect on the results. The method should remain unaffected by these small changes.

Example Protocol: Analysis of Celecoxib in Capsules[1]
  • Column: Reversed-phase C18 column.

  • Mobile Phase: A mixture of acetonitrile, water, triethylamine, and orthophosphoric acid in the ratio of 600:400:1:1 (v/v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: Not specified.

  • Sample Preparation: Prepare solutions on a weight basis to avoid the need for an internal standard.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for HPLC analytical method validation and the logical relationship between the key validation parameters.

HPLC_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Reporting cluster_conclusion 4. Conclusion start Define Analytical Requirements method_dev Method Development & Optimization (Column, Mobile Phase, etc.) start->method_dev protocol Write Validation Protocol method_dev->protocol prep Prepare Standards & Samples protocol->prep system_suitability System Suitability Testing prep->system_suitability validation_params Perform Validation Experiments (Linearity, Accuracy, Precision, etc.) system_suitability->validation_params If passes data_processing Process Chromatographic Data validation_params->data_processing calc Calculate Validation Parameters data_processing->calc acceptance Compare Results with Acceptance Criteria calc->acceptance report Prepare Validation Report acceptance->report If criteria are met end_node Method is Validated for Intended Use report->end_node Validation_Parameters_Relationship center Validated HPLC Method specificity Specificity center->specificity linearity Linearity center->linearity accuracy Accuracy center->accuracy precision Precision center->precision robustness Robustness center->robustness lod_loq LOD & LOQ linearity->lod_loq accuracy->precision

References

A Comparative Guide for Researchers: Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate vs. its Ethyl Ester Derivative in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate and its ethyl ester counterpart for researchers, scientists, and drug development professionals. While direct, head-to-head biological activity studies for these specific compounds are not extensively available in current literature, this document outlines a framework for comparison based on established principles in medicinal chemistry and data from related pyrazole derivatives.

The choice between a methyl and an ethyl ester in a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide will explore these potential differences, provide hypothetical experimental data for comparison, and detail the necessary experimental protocols to evaluate these compounds.

General Comparison: Methyl vs. Ethyl Esters in Drug Design

The ester moiety in a compound can impact its absorption, distribution, metabolism, and excretion (ADME) profile. Generally, esters are considered prodrugs that are hydrolyzed by esterase enzymes in the body to release the active carboxylic acid. The rate of hydrolysis and the overall physicochemical properties are influenced by the size of the alkyl group on the ester.

PropertyMethyl EsterEthyl EsterRationale
Lipophilicity LowerHigherThe addition of a methylene group in the ethyl ester increases its lipophilicity. This can affect membrane permeability and solubility in lipid environments.
Hydrolysis Rate Potentially FasterPotentially SlowerSteric hindrance from the larger ethyl group may slow the rate of enzymatic hydrolysis by esterases compared to the smaller methyl group.
Aqueous Solubility HigherLowerIncreased lipophilicity of the ethyl ester generally leads to decreased solubility in aqueous solutions.
Metabolic Stability LowerHigherThe ethyl group may offer slightly more stability against non-specific metabolic degradation.
Bioavailability VariableVariableThe overall bioavailability will depend on the interplay between absorption (favored by higher lipophilicity) and first-pass metabolism (hydrolysis).

Hypothetical Biological Activity Data

The following table presents a hypothetical comparison of the two compounds against a putative kinase target, based on typical differences observed between methyl and ethyl esters. This data is for illustrative purposes to guide researchers in their experimental design.

CompoundTargetIC₅₀ (nM)Cell Permeability (Papp, 10⁻⁶ cm/s)Microsomal Stability (t½, min)
This compoundKinase X1505.225
Ethyl 2-(5-methyl-1H-pyrazol-3-yl)acetateKinase X1808.945

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against the target kinase.

Methodology:

  • A solution of the test compound is prepared in DMSO and serially diluted.

  • The kinase, substrate, and ATP are combined in a reaction buffer.

  • The test compound dilutions are added to the reaction mixture.

  • The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • The reaction is stopped, and the amount of product formed is quantified, typically using a luminescence-based or fluorescence-based method.

  • The IC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Permeability Assay (Caco-2)

Objective: To assess the intestinal permeability of the compounds as an indicator of oral absorption.

Methodology:

  • Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured until a confluent monolayer is formed.

  • The test compound is added to the apical (donor) side of the monolayer.

  • Samples are taken from the basolateral (receiver) side at various time points.

  • The concentration of the compound in the samples is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated.

Microsomal Stability Assay

Objective: To evaluate the metabolic stability of the compounds in the presence of liver microsomes.

Methodology:

  • The test compound is incubated with liver microsomes (human, rat, or mouse) and NADPH (as a cofactor) in a phosphate buffer.

  • Aliquots are removed at different time points and the reaction is quenched.

  • The concentration of the parent compound remaining is quantified by LC-MS/MS.

  • The half-life (t½) of the compound is determined from the rate of its disappearance.

Visualizing Experimental Workflow and Potential Signaling Pathway

The following diagrams illustrate the general workflow for comparing the two ester derivatives and a hypothetical signaling pathway that pyrazole-containing compounds might modulate.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Comparison Methyl_Ester This compound Kinase_Assay Kinase Inhibition Assay (IC50) Methyl_Ester->Kinase_Assay Permeability_Assay Cell Permeability (Papp) Methyl_Ester->Permeability_Assay Stability_Assay Microsomal Stability (t1/2) Methyl_Ester->Stability_Assay Ethyl_Ester Ethyl 2-(5-methyl-1H-pyrazol-3-yl)acetate Ethyl_Ester->Kinase_Assay Ethyl_Ester->Permeability_Assay Ethyl_Ester->Stability_Assay SAR_Analysis Structure-Activity Relationship Kinase_Assay->SAR_Analysis Permeability_Assay->SAR_Analysis Stability_Assay->SAR_Analysis

Caption: Experimental workflow for comparing ester derivatives.

G Receptor Cell Surface Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Pyrazole Pyrazole Derivative Pyrazole->Receptor Binds/Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway for a pyrazole derivative.

Conclusion

The selection between this compound and its ethyl ester derivative should be guided by a systematic evaluation of their physicochemical and ADME properties alongside their primary biological activity. The ethyl ester may offer advantages in terms of cell permeability and metabolic stability due to its increased lipophilicity, but this could be at the cost of reduced aqueous solubility and potentially a slower conversion to the active acid form. Researchers are encouraged to synthesize both compounds and perform the outlined experimental protocols to determine which derivative possesses the optimal profile for their specific therapeutic application.

A Comparative Guide to the Mass Spectrometry Analysis of Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry for the analysis of Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate against alternative analytical techniques. Due to the limited availability of public mass spectrometry data for this specific compound, this document leverages data from its constitutional isomer, Ethyl 5-methyl-1H-pyrazole-3-carboxylate, to provide a robust analytical framework. This guide includes detailed experimental protocols and supporting data to aid in the structural elucidation and quantification of this important pyrazole derivative.

Mass Spectrometry vs. High-Performance Liquid Chromatography (HPLC): A Comparative Overview

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful technique for the definitive identification of volatile and semi-volatile compounds like this compound. It provides detailed structural information through fragmentation analysis. High-Performance Liquid Chromatography (HPLC), on the other hand, is a versatile separation technique that is well-suited for the quantification and purity assessment of a wide range of compounds, including pyrazole derivatives.[1][2]

FeatureMass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation by boiling point/volatility, followed by ionization and mass-to-charge ratio detection.Separation based on differential partitioning between a mobile and stationary phase.
Information Provided Molecular weight and structural information from fragmentation patterns.Retention time, which is characteristic for a given compound under specific conditions, and quantitative data based on peak area.
Strengths High specificity and structural elucidation capabilities.[3]Excellent for quantification, purity determination, and analysis of non-volatile or thermally labile compounds.[2]
Limitations Requires the analyte to be volatile and thermally stable.Does not inherently provide structural information beyond comparison with a known standard.
Typical Application Identification of unknown compounds, structural confirmation, and metabolic studies.Routine quality control, purity checks, and quantitative analysis of known compounds in complex mixtures.

Mass Spectrometry Analysis: Experimental Data and Predicted Fragmentation

Table 1: Mass Spectrometry Data for Ethyl 5-methyl-1H-pyrazole-3-carboxylate [4]

m/zRelative Intensity (%)Putative Fragment Ion
15445[M]+• (Molecular Ion)
125100[M - C2H5]+
10980[M - OC2H5]+
8160[M - COOC2H5]+
5430Pyrazole ring fragment

Based on general principles of mass spectral fragmentation of esters and pyrazoles, the predicted fragmentation pattern for This compound is outlined below.[5][6][7]

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Predicted m/zPredicted Relative IntensityPutative Fragment IonFragmentation Pathway
154Moderate[M]+• (Molecular Ion)Electron ionization of the parent molecule.
123High[M - OCH3]+Alpha cleavage with loss of the methoxy radical.
95High[M - COOCH3]+Cleavage of the ester group.
81Moderate[5-methyl-1H-pyrazol-3-yl]+Cleavage of the acetate side chain.
54ModeratePyrazole ring fragmentRing cleavage of the pyrazole moiety.

Experimental Protocols

Detailed Protocol for GC-MS Analysis

This protocol is adapted from established methods for the analysis of pyrazole isomers and is suitable for this compound.[3]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent such as methanol or dichloromethane and dilute to the mark.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 10°C/min.

    • Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Detailed Protocol for HPLC Analysis

This protocol provides a general framework for the HPLC analysis of pyrazole derivatives.[1][2]

1. Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte (e.g., 210 nm).

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the mass spectrometry and HPLC analyses.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Dilution Dilution to Final Concentration Dissolution->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Acquisition TIC->MassSpectrum Fragmentation Fragmentation Analysis MassSpectrum->Fragmentation Identification Compound Identification Fragmentation->Identification

Figure 1. Experimental workflow for GC-MS analysis.

HPLC_Workflow cluster_sample_prep_hplc Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis_hplc Data Analysis Sample_HPLC Sample Weighing & Dissolution Standards Preparation of Standards Sample_HPLC->Standards Filtration Filtration Standards->Filtration Injection_HPLC Injection into HPLC Filtration->Injection_HPLC Separation_HPLC Chromatographic Separation Injection_HPLC->Separation_HPLC Detection_HPLC UV Detection Separation_HPLC->Detection_HPLC Chromatogram Chromatogram Acquisition Detection_HPLC->Chromatogram PeakIntegration Peak Integration Chromatogram->PeakIntegration Quantification Quantification PeakIntegration->Quantification

References

A Researcher's Guide to the Characterization of Pyrazole Derivatives by FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of newly synthesized compounds is a critical step. Among the various analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for identifying functional groups and elucidating the structural features of molecules. This guide provides a comparative overview of the FT-IR characterization of pyrazole derivatives, complete with experimental data, detailed protocols, and visual workflows to aid in your research endeavors.

Pyrazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The characterization of these derivatives is essential to confirm their synthesis and purity. FT-IR spectroscopy is a powerful tool for this purpose, as the vibrational frequencies of the pyrazole ring and its substituents provide a unique spectral fingerprint.

Comparing FT-IR Spectra of Pyrazole Derivatives: A Data-Driven Overview

The FT-IR spectrum of a pyrazole derivative is characterized by several key absorption bands corresponding to the vibrational modes of the pyrazole ring and its substituents. The positions of these bands can shift depending on the nature and position of the substituents, providing valuable information about the molecular structure.

Below is a table summarizing the characteristic FT-IR absorption bands for a selection of pyrazole derivatives. This data has been compiled from various scientific sources to provide a comparative reference.

Compound N-H Stretch (cm⁻¹) C-H Stretch (Aromatic) (cm⁻¹) C=N Stretch (cm⁻¹) C=C Stretch (cm⁻¹) N-N Stretch (cm⁻¹) Other Key Bands (cm⁻¹)
Pyrazole ~3140~3050~1530~1480~1030Ring bending modes below 1000
3,5-Dimethylpyrazole ~3130~2920 (CH₃ stretch)~1560~1470~1040C-H bending (CH₃) ~1450, 1380
1-Phenyl-3-methylpyrazole N/A~3060~1550~1500~1070Phenyl group bands ~1600, 1495
4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine 3421 (NH₂), 3016 (NH)-16241601-C-S-C stretch 1153
5-Amino-3-methyl-1-phenylpyrazole 3378-3393 (NH₂)~30501632-16561500-1520-NH₂ bending ~1620

Note: The exact positions of the absorption bands can vary slightly depending on the sample preparation method, the physical state of the sample (solid or liquid), and the specific instrument used.

In-Depth Experimental Protocol: FT-IR Analysis via the KBr Pellet Method

The potassium bromide (KBr) pellet method is a widely used technique for obtaining high-quality FT-IR spectra of solid samples. This method involves mixing the solid sample with dry KBr powder and compressing the mixture into a thin, transparent pellet.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet die

  • Infrared-grade potassium bromide (KBr), dried in an oven

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation: Weigh approximately 1-2 mg of the pyrazole derivative and 100-200 mg of dry KBr powder.

  • Grinding and Mixing: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is crucial to reduce particle size and minimize light scattering.

  • Pellet Formation: Assemble the pellet die. Carefully transfer the powdered mixture into the die and distribute it evenly.

  • Pressing: Place the die in the hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Background Collection: Record a background spectrum using a pure KBr pellet or an empty sample holder.

  • Sample Analysis: Acquire the FT-IR spectrum of the sample pellet over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing: Subtract the background spectrum from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Visualizing the Workflow: From Synthesis to Spectral Interpretation

The following diagram illustrates the logical workflow for the characterization of a newly synthesized pyrazole derivative using FT-IR spectroscopy.

FT_IR_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_ftir FT-IR Analysis cluster_analysis Data Interpretation Synthesis Synthesize Pyrazole Derivative Purification Purify Compound (e.g., Recrystallization, Chromatography) Synthesis->Purification SamplePrep Prepare Sample (e.g., KBr Pellet) Purification->SamplePrep Obtain Pure Solid DataAcquisition Acquire FT-IR Spectrum SamplePrep->DataAcquisition PeakIdentification Identify Characteristic Absorption Bands DataAcquisition->PeakIdentification Process Spectrum Comparison Compare with Reference Spectra/Data PeakIdentification->Comparison StructureConfirmation Confirm Presence of Functional Groups & Pyrazole Core Comparison->StructureConfirmation FinalReport Characterization Report StructureConfirmation->FinalReport Finalize Characterization

FT-IR Characterization Workflow

This guide provides a foundational understanding of the FT-IR characterization of pyrazole derivatives. By leveraging the provided data, following the detailed experimental protocol, and understanding the overall workflow, researchers can confidently and accurately characterize their synthesized compounds, paving the way for further biological evaluation and drug discovery.

A Comparative Guide to Catalysts for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a wide array of pharmaceuticals. The efficient synthesis of this heterocyclic motif is of paramount importance. This guide provides an objective comparison of various catalytic systems for pyrazole synthesis, supported by experimental data to inform the selection of the most suitable catalyst for specific research and development needs.

Performance Comparison of Catalysts

The choice of catalyst significantly impacts the yield, reaction time, and environmental footprint of pyrazole synthesis. Below is a summary of quantitative data for different types of catalysts, including emerging nanocatalysts and environmentally benign options.

Catalyst TypeCatalystStarting MaterialsReaction ConditionsTimeYield (%)ReusabilityReference
Green Catalyst Ammonium Chloride (NH4Cl)Acetyl acetone, Hydrazine hydrateEthanol, Reflux--Not Mentioned[1]
Heterogeneous Amberlyst-701,3-Diketones, Hydrazines/HydrazidesWater, Room Temperature--Mentioned[2]
Heterogeneous Nickel-basedHydrazine, Ketone derivatives, Aldehyde derivativesEthanol, Room Temperature3hGood to ExcellentUp to 7 cycles[3]
Nanocatalyst Nano-ZnOPhenylhydrazine, Ethyl acetoacetateControlled ConditionsShort95%Mentioned[2]
Nanocatalyst Graphene Oxide1,3-Dicarbonyl compounds, Hydrazine-ShortHighMentioned[4]
Nanocatalyst Ag/La-ZnO core-shellAryl aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrateSolvent-free, Grinding, Room TemperatureShortHighMentioned[5]
Nanocatalyst ZnFe2O4Benzaldehyde, Ethylacetoacetate, Malononitrile, Hydrazine hydrateNeat, 80°C9-19 min87-92%Mentioned[6]
Biocatalyst Aspergillus niger Lipase (ANL)Hydrazine hydrate, Malononitrile, Ethyl acetoacetate, Aldehyde/KetoneEthanol, 30°C1h70-98%Up to 3 cycles[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for pyrazole synthesis using different catalytic systems.

General Procedure for Nickel-Catalyzed One-Pot Synthesis of Pyrazoles[3]
  • A mixture of acetophenone (0.1 mol), hydrazine (0.1 mol), and a solid Nickel-based heterogeneous catalyst (10 mol%) are added to a round-bottom flask containing Ethanol (10 mL).

  • The mixture is stirred for 30 minutes.

  • Benzaldehyde is then added dropwise to the reaction mixture.

  • The reaction is stirred for 3 hours at room temperature.

  • Upon completion, the catalyst can be recovered for reuse.

Synthesis of 3,5-dimethyl pyrazole using Ammonium Chloride as a Green Catalyst[1]
  • In a dry round-bottom flask, dissolve 20 mmol of acetyl acetone in 100 mL of ethanol.

  • Add 40 mmol of hydrazine hydrate and 2 mmol of ammonium chloride.

  • Optionally, a few drops of glacial acetic acid can be added as a co-catalyst.

  • The reaction mixture is then processed to isolate the pyrazole product.

Ag/La-ZnO Core-Shell Nanocatalyst for Pyrazole Synthesis[5]
  • A one-pot, four-component reaction is set up with aryl aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate.

  • The Ag/La-ZnO core–shell nanoparticles are used as the catalyst.

  • The reaction is conducted under solvent-free grinding conditions at ambient room temperature.

Experimental and Logical Workflow Diagrams

Visualizing the workflow can aid in understanding the experimental process and the logical relationships between different stages of catalyst evaluation.

G cluster_prep Catalyst Preparation & Characterization cluster_reaction Pyrazole Synthesis cluster_analysis Analysis & Evaluation cat_synthesis Catalyst Synthesis (e.g., co-precipitation, impregnation) cat_char Characterization (XRD, TEM, BET, etc.) cat_synthesis->cat_char catalyst Catalyst Addition cat_char->catalyst reactants Reactants (1,3-dicarbonyl, hydrazine, etc.) reactants->catalyst reaction Reaction (Solvent, Temp, Time) catalyst->reaction workup Work-up & Isolation reaction->workup product Pyrazole Product workup->product reusability Catalyst Reusability Test workup->reusability Recycle yield Yield Calculation product->yield purity Purity Analysis (NMR, MS, etc.) product->purity comparison Comparative Analysis yield->comparison purity->comparison reusability->catalyst Recycle reusability->comparison G cluster_main Catalytic Pyrazole Synthesis cluster_hetero Types of Heterogeneous Catalysts cluster_nano Examples of Nanocatalysts Homogeneous Catalysis Homogeneous Catalysis Green Catalysis Green Catalysis Heterogeneous Catalysis Heterogeneous Catalysis Solid Acids/Bases\n(e.g., Amberlyst-70) Solid Acids/Bases (e.g., Amberlyst-70) Heterogeneous Catalysis->Solid Acids/Bases\n(e.g., Amberlyst-70) Metal Oxides\n(e.g., ZnO, Fe2O3) Metal Oxides (e.g., ZnO, Fe2O3) Heterogeneous Catalysis->Metal Oxides\n(e.g., ZnO, Fe2O3) Nanocatalysts Nanocatalysts Heterogeneous Catalysis->Nanocatalysts Graphene Oxide Graphene Oxide Nanocatalysts->Graphene Oxide Metal Nanoparticles\n(e.g., Ag, Ni) Metal Nanoparticles (e.g., Ag, Ni) Nanocatalysts->Metal Nanoparticles\n(e.g., Ag, Ni) Core-Shell Nanoparticles Core-Shell Nanoparticles Nanocatalysts->Core-Shell Nanoparticles Biocatalysis Biocatalysis

References

Validating the Purity of Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a critical, non-negotiable step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of the elemental analysis of "Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate" against its theoretical values, offering a clear benchmark for purity validation.

Purity Assessment: A Head-to-Head Comparison

The purity of "this compound" can be rigorously assessed by comparing the experimentally determined elemental composition with the theoretically calculated values derived from its molecular formula, C7H10N2O2.[1] This fundamental technique, known as elemental analysis, provides a quantitative measure of the carbon (C), hydrogen (H), and nitrogen (N) content in a sample.

A commercially available standard for "this compound" typically specifies a purity of not less than 97%.[1] Deviations from the theoretical elemental composition can indicate the presence of impurities, which may arise from the synthetic process. Common impurities in pyrazole synthesis can include unreacted starting materials, by-products from side reactions, or residual solvents.

Below is a comparative table summarizing the theoretical and acceptable experimental ranges for the elemental analysis of "this compound".

ElementTheoretical Percentage (%)Acceptable Experimental Range (%) for ≥97% Purity
Carbon (C)54.5452.90 - 56.18
Hydrogen (H)6.546.34 - 6.74
Nitrogen (N)18.1717.62 - 18.72

Note: The acceptable experimental range is calculated based on a potential 3% impurity, which may or may not contain the element being analyzed.

Experimental Protocol for Elemental Analysis

The determination of the elemental composition of "this compound" is typically performed using a CHN elemental analyzer. This method involves the combustion of the sample in a high-oxygen environment to convert the elements into simple gaseous compounds (CO2, H2O, and N2), which are then quantified.

Instrumentation: CHN Elemental Analyzer

Methodology:

  • Sample Preparation: Accurately weigh 1-2 mg of the "this compound" sample into a tin capsule.

  • Combustion: The sample is introduced into a combustion tube heated to approximately 900-1000°C. The high temperature and presence of excess oxygen ensure complete combustion.

  • Reduction: The combustion gases are passed through a reduction tube containing copper to convert nitrogen oxides (NOx) to dinitrogen (N2).

  • Separation: The resulting gases (CO2, H2O, and N2) are separated using a chromatographic column.

  • Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD).

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detected signals and the initial sample weight.

Workflow for Purity Validation

The logical flow of validating the purity of "this compound" through elemental analysis is depicted in the following diagram.

cluster_0 Purity Validation Workflow A Obtain Sample of This compound B Perform Elemental Analysis (CHN) A->B C Obtain Experimental %C, %H, %N B->C E Compare Experimental and Theoretical Values C->E D Calculate Theoretical %C, %H, %N from Molecular Formula (C7H10N2O2) D->E F Purity Confirmed (≥97%) E->F Within Acceptable Range G Further Purification/Analysis Required E->G Outside Acceptable Range

Caption: Workflow for purity validation of a chemical compound.

By adhering to this structured approach, researchers can confidently ascertain the purity of "this compound," ensuring the integrity of their subsequent research and development activities.

References

A Comparative Guide to Pyrazole Synthesis: Knorr vs. 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The efficient synthesis of this vital heterocycle is therefore a critical consideration. This guide provides an objective, data-driven comparison of two prominent methods for pyrazole synthesis: the classical Knorr pyrazole synthesis and the modern 1,3-dipolar cycloaddition.

At a Glance: A Tale of Two Methodologies

The Knorr pyrazole synthesis , first reported by Ludwig Knorr in 1883, is a robust and time-tested cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] In contrast, the 1,3-dipolar cycloaddition is a more contemporary approach that offers excellent control over regiochemistry through the reaction of a 1,3-dipole (such as a nitrile imine or diazoalkane) with a dipolarophile (like an alkyne or alkene).[3][4]

This guide will delve into a head-to-head comparison of these two key methodologies, providing supporting data and detailed protocols to inform synthetic planning.

Head-to-Head Comparison

FeatureKnorr Pyrazole Synthesis1,3-Dipolar Cycloaddition
Starting Materials 1,3-Dicarbonyl compounds, Hydrazines1,3-Dipoles (e.g., nitrile imines, diazoalkanes), Dipolarophiles (e.g., alkynes, alkenes)
Reaction Conditions Typically requires acid or base catalysis and heating (reflux).[5]Often proceeds at room temperature; can be base-mediated.[6]
Yields Good to excellent (often >75%).[7]Good to excellent (can be up to 95%).[8]
Regioselectivity A significant challenge with unsymmetrical 1,3-dicarbonyls, often leading to a mixture of regioisomers.[1]Generally high to excellent, providing a single major regioisomer.[9]
Substrate Scope Broad for 1,3-dicarbonyls and hydrazines.[3]Very broad, with a wide variety of 1,3-dipoles and dipolarophiles available.[10]
Functional Group Tolerance Can be limited by the often harsh reaction conditions (acid/base, heat).Generally good due to milder reaction conditions.[9]
Work-up Procedure Often involves precipitation followed by filtration and recrystallization.[7][11]Can involve simple filtration after pouring the reaction mixture over ice, or solvent evaporation followed by chromatography.[6]

Reaction Mechanisms

Knorr Pyrazole Synthesis

The Knorr synthesis is typically an acid-catalyzed reaction. The mechanism begins with the condensation of a hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[2]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

General mechanism of the Knorr pyrazole synthesis.
1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a concerted pericyclic reaction. It involves the reaction of a 1,3-dipole, which is a molecule with a three-atom pi-system containing four pi-electrons, with a dipolarophile, a molecule with a pi-system. The reaction proceeds through a cyclic transition state to form a five-membered heterocyclic ring. For pyrazole synthesis, a common 1,3-dipole is a nitrile imine, which can be generated in situ from a hydrazonoyl halide.

Dipolar_Cycloaddition_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydrazonoyl_Halide Hydrazonoyl Halide Nitrile_Imine Nitrile Imine (1,3-Dipole) Hydrazonoyl_Halide->Nitrile_Imine Base (-HX) Alkyne Alkyne (Dipolarophile) Transition_State Cyclic Transition State Alkyne->Transition_State Nitrile_Imine->Transition_State Pyrazole Pyrazole Transition_State->Pyrazole [3+2] Cycloaddition

General mechanism of 1,3-dipolar cycloaddition for pyrazole synthesis.

Quantitative Data Comparison

The following tables summarize representative quantitative data for each synthesis method.

Knorr Pyrazole Synthesis: Representative Yields
1,3-Dicarbonyl CompoundHydrazine DerivativeConditionsYield (%)Reference
Ethyl acetoacetatePhenylhydrazineReflux, 1 hr70-81%[12]
Ethyl benzoylacetateHydrazine hydrate1-propanol, acetic acid, 100°C, 1 hr79%[13]
AcetylacetonePhenylhydrazineAcetic acid, refluxHigh[7]
1,3-Dipolar Cycloaddition: Representative Yields
1,3-Dipole PrecursorDipolarophileConditionsYield (%)Reference
Hydrazonoyl chloridesCinnamic aldehydesK₂CO₃, room temperatureGood to high[10]
Ninhydrin-derived carbonatesNitrilimines-up to 95%[8]
2-Alkynyl-1,3-dithianesSydnonesBase-mediatedGood to excellent[9]
Diazo compoundsTerminal alkynesOne-potGood[4]

Experimental Protocols

Protocol 1: Knorr Synthesis of 3-methyl-1-phenyl-5-pyrazolone (Edaravone)

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottomed flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.

  • Heat the reaction mixture under reflux for 1 hour.

  • Cool the resulting syrup in an ice bath.

  • Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

  • Collect the crude product by vacuum filtration and wash with cold diethyl ether.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazolone.[12]

Protocol 2: 1,3-Dipolar Cycloaddition Synthesis of 1,3,5-Trisubstituted Pyrazoles

Materials:

  • Phenyl hydrazone of benzaldehyde

  • Benzoquinone

  • Triethylamine

  • Methanol

  • Petroleum ether and ethyl acetate (for column chromatography)

Procedure:

  • In a round-bottom flask, dissolve the phenyl hydrazone of benzaldehyde (1.0 equivalent) in triethylamine.

  • Add a methanolic solution of benzoquinone (1.0 equivalent) to the flask.

  • Stir the reaction mixture at room temperature for two days, monitoring the progress by TLC.

  • Pour the reaction mixture over ice to precipitate the crude pyrazole.

  • Collect the crude product by filtration.

  • Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.[6]

Choosing the Right Method: A Logic-Based Workflow

The selection of an appropriate synthetic method depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required level of regiochemical control.

Synthesis_Choice_Workflow start Desired Pyrazole Substitution Pattern regiocontrol Is strict regiochemical control required? start->regiocontrol starting_materials Are 1,3-dicarbonyl and hydrazine precursors readily available? regiocontrol->starting_materials No dipolar 1,3-Dipolar Cycloaddition is the preferred method. regiocontrol->dipolar Yes knorr Consider Knorr Pyrazole Synthesis. Optimize for regioselectivity if necessary. starting_materials->knorr Yes reassess Reassess starting materials for 1,3-dipolar cycloaddition. starting_materials->reassess No reassess->dipolar

Workflow for selecting a pyrazole synthesis method.

Conclusion

Both the Knorr pyrazole synthesis and the 1,3-dipolar cycloaddition are powerful and versatile methods for the construction of the pyrazole ring. The classical Knorr synthesis is a robust and straightforward method, particularly when regioselectivity is not a concern or can be easily controlled. For the synthesis of highly substituted or complex pyrazoles where precise regiochemical control is paramount, the 1,3-dipolar cycloaddition offers a significant advantage due to its high regioselectivity and mild reaction conditions. The choice between these two methods will ultimately be guided by the specific requirements of the target molecule and the resources available to the researcher.

References

A Comparative Guide to the X-ray Crystallography of Pyrazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, owing to its diverse biological activities and versatile coordination properties.[1] X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of pyrazole-containing compounds, providing invaluable insights into their structure-activity relationships. This guide offers a comparative overview of the X-ray crystallographic data for a series of pyrazole derivatives, alongside detailed experimental protocols to aid researchers in their structural analysis endeavors.

Performance Comparison of Pyrazole Derivatives via X-ray Crystallography

The precise determination of molecular geometry, including bond lengths, bond angles, and torsion angles, through single-crystal X-ray diffraction allows for a detailed comparison of different pyrazole-containing compounds. This data is crucial for understanding intermolecular interactions, packing motifs, and the overall stability of the crystalline structure. Below is a summary of crystallographic data for a selection of recently studied pyrazole derivatives.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
4-Iodo-1H-pyrazoleC₃H₃IN₂OrthorhombicCmme------[1]
(Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one-MonoclinicP2₁/n------[2]
(Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one-TriclinicP-1------[2]
(Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one-OrthorhombicP2₁2₁2₁------[2]
Pyrazole-pyrazoline hybrid 4-TriclinicP19.348(2)9.793(2)16.366(4)87.493(6)87.318(6)84.676(6)[3]
Pyrazole-pyrazoline hybrid 5a-MonoclinicP2₁/n21.54552(17)7.38135(7)22.77667(19)90101.0921(8)90[3]
1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamideC₂₂H₁₀Br₄N₄O₃SMonoclinicP2₁/c9.3725(6)20.0436(12)15.3281(11)90102.896(6)90[4]
N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine (L1)-MonoclinicC2/c------[5]
2-(((1h-pyrazol-1-yl) methyl) amino) benzoic acid (L2)-MonoclinicP2₁/n------[5]
Ethyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl) amino) methyl)-1h-pyrazole-3-carboxylate (L3)-TriclinicP-1------[5]

Experimental Protocols

The successful crystallographic analysis of pyrazole compounds hinges on the careful execution of several key steps, from crystal growth to data refinement. Below are generalized yet detailed methodologies based on published research.

Crystal Growth
  • Slow Evaporation: A common and effective method involves dissolving the synthesized pyrazole derivative in a suitable solvent or solvent mixture (e.g., DMF/MeOH) and allowing the solvent to evaporate slowly at room temperature.[6] This gradual process often yields high-quality single crystals.

  • Sublimation: For volatile compounds like 4-Iodo-1H-pyrazole, sublimation can be an excellent technique to obtain crystals suitable for X-ray diffraction.[1]

  • Reflux and Cooling: In some syntheses, the target compound crystallizes directly from the reaction mixture upon cooling. For instance, refluxing a mixture in glacial acetic acid followed by cooling can yield crystals.[4]

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop.

  • Data Collection: The crystal is then placed on a diffractometer (e.g., Bruker D8 Quest) equipped with a detector (e.g., PHOTON II).[1] Data is collected at a low temperature (e.g., 172 K) to minimize thermal vibrations.[1] The process often utilizes graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) and a shutterless ω-scan technique.[1]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed, and the structure is solved using intrinsic phasing methods with software like SHELXT.[1]

    • The structural model is then refined by a full-matrix least-squares method on F² using programs such as SHELXL.[1]

    • Software suites like APEX3 and Olex2 are commonly used as interfaces for these programs.[1]

    • Absorption corrections (e.g., multi-scan) are applied to the data.[1]

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

Visualizing the Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of pyrazole-containing compounds.

Xray_Crystallography_Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Pyrazole Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation, Sublimation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection StructureSolution Structure Solution (e.g., SHELXT) DataCollection->StructureSolution Refinement Structure Refinement (e.g., SHELXL) StructureSolution->Refinement Validation Validation & Analysis Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: General workflow for X-ray crystallography of pyrazole compounds.

Alternative and Complementary Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer complementary information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of the synthesized pyrazole derivatives in solution.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups and can reveal information about intermolecular interactions, such as hydrogen bonding, in the solid state.[1]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compounds.[3]

  • Density Functional Theory (DFT) Calculations: Theoretical calculations are increasingly used to complement experimental data. DFT can be used to optimize molecular geometries, predict vibrational frequencies, and analyze electronic properties, providing a deeper understanding of the experimental results.[1][7]

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate, a pyrazole derivative used in various research applications.

Disclaimer: No specific Safety Data Sheet (SDS) was found for this compound (CAS No. 113465-94-4). The following procedures are based on the safety data sheets of structurally similar pyrazole compounds. It is imperative to consult with your institution's environmental health and safety (EHS) office and a licensed waste disposal contractor to ensure full compliance with all local, regional, and national regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This is the first line of defense against potential chemical exposure.

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or other protective clothing to prevent skin contact.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large spills or in poorly ventilated spaces.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to minimize risk and ensure environmental protection.

  • Containment of Spills: In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, absorb the spilled material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Waste Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated, sealable, and properly labeled hazardous waste container. Ensure the container is made of a material compatible with the chemical.

  • Container Labeling: Clearly label the waste container with the full chemical name: "this compound," the associated hazards (e.g., "Harmful," "Irritant"), and the date of waste generation.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste storage area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste disposal company. This is a mandatory step as pyrazole derivatives are often classified as hazardous waste.[1][2] Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Chemical Waste for Disposal B Is the waste this compound? A->B C Consult EHS & Licensed Waste Disposal Service B->C Yes D Small Spill or Residue? C->D E Absorb with Inert Material D->E Yes J Large Spill? D->J No F Collect in Labeled Hazardous Waste Container E->F G Store in Designated Area F->G H Arrange for Professional Disposal G->H I End: Proper Disposal Complete H->I J->F No (Bulk Waste) K Evacuate Area & Follow Emergency Procedures J->K Yes K->C

Disposal workflow for this compound.

Key Experimental Protocol Considerations

When working with this compound, it is crucial to handle the substance in a manner that minimizes waste generation.

  • Accurate Measurements: Use precise measurement techniques to avoid preparing excess solutions.

  • Decontamination: Decontaminate all lab equipment and surfaces that have come into contact with the chemical using a suitable solvent (e.g., ethanol or isopropanol), and collect the cleaning materials as hazardous waste.

  • Avoid Environmental Release: Under no circumstances should this chemical or its containers be released into drains, soil, or waterways.[3]

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.